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  • Product: 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol
  • CAS: 1823352-76-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, cyclopropylhydrazine, followed by the classical Knorr pyrazole synthesis. This document offers detailed, step-by-step methodologies, mechanistic insights, and a discussion of the critical process parameters, grounded in established chemical principles and supported by authoritative references.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide spectrum of biological activities. The target molecule, 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol, incorporates a cyclopropyl group, a structural motif known to enhance metabolic stability and binding affinity in drug candidates. This guide elucidates a robust and accessible synthetic route to this valuable compound.

The overall synthesis is logically divided into two primary stages:

  • Synthesis of Cyclopropylhydrazine Hydrochloride: A crucial precursor, prepared from the readily available cyclopropylamine.

  • Knorr Pyrazole Synthesis: The condensation of cyclopropylhydrazine with ethyl acetoacetate to form the target pyrazolone ring system.

This guide is structured to provide not just a protocol, but a deeper understanding of the chemical transformations involved, empowering researchers to adapt and optimize the synthesis for their specific needs.

Stage 1: Synthesis of Cyclopropylhydrazine Hydrochloride

The synthesis of cyclopropylhydrazine is a critical first step. A common and effective method involves the N-amination of cyclopropylamine, followed by the removal of a protecting group. This section details a two-step process: the formation of N-Boc-cyclopropylhydrazine and its subsequent deprotection.

Step 1.1: Synthesis of N-Boc-cyclopropylhydrazine

The initial step involves the reaction of cyclopropylamine with an N-Boc-O-sulfonylhydroxylamine derivative in the presence of a base. This method provides a stable, protected hydrazine intermediate that is readily purified.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

  • N-Boc-O-tosylhydroxylamine: This reagent serves as an efficient electrophilic aminating agent, transferring the N-Boc-amino group to the cyclopropylamine. The tosyl group is an excellent leaving group, facilitating the reaction.

  • N-Methylmorpholine (NMM): A tertiary amine base is required to neutralize the toluenesulfonic acid byproduct, driving the reaction to completion. NMM is chosen for its suitable basicity and steric hindrance, which minimizes side reactions.

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

  • To a solution of cyclopropylamine (10 equivalents) in dichloromethane, add N-methylmorpholine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add solid N-Boc-O-tosylhydroxylamine (1.0 equivalent) in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Boc-cyclopropylhydrazine by recrystallization from a suitable solvent system (e.g., petroleum ether).[2]

Step 1.2: Deprotection of N-Boc-cyclopropylhydrazine

The final step in the preparation of the key intermediate is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield cyclopropylhydrazine hydrochloride.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Hydrochloric Acid: A strong acid is required to cleave the acid-labile Boc group. The use of concentrated hydrochloric acid provides both the acidic medium and the chloride counterion for the final salt.

  • Ice-Water Bath: The initial addition of hydrochloric acid is performed in an ice-water bath to control the exothermic reaction and the evolution of carbon dioxide gas.

Experimental Protocol:

  • To a flask containing N-Boc-cyclopropylhydrazine (1.0 equivalent), add concentrated hydrochloric acid (excess) dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.

  • Recrystallize the crude solid from ethanol to obtain pure cyclopropylhydrazine hydrochloride as a white crystalline solid.[2]

Quantitative Data Summary for Stage 1:

StepReactantsReagentsSolventTemperatureTimeYield
1.1CyclopropylamineN-Boc-O-tosylhydroxylamine, N-MethylmorpholineDichloromethane0 °C to RT18-24 h~67%[2]
1.2N-Boc-cyclopropylhydrazineConcentrated HClWater0 °C to RT17-20 h~76%[2]

Stage 2: Knorr Pyrazole Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

The Knorr pyrazole synthesis is a classic and highly efficient method for the formation of pyrazole and pyrazolone rings from the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this stage, cyclopropylhydrazine hydrochloride is reacted with ethyl acetoacetate.

Reaction Scheme:

Mechanistic Insights:

The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The more nucleophilic nitrogen of the cyclopropylhydrazine attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable pyrazolone ring.

Causality Behind Experimental Choices:

  • Ethyl Acetoacetate: This β-ketoester provides the three-carbon backbone and the methyl group for the final pyrazolone ring.

  • Acid Catalyst: A small amount of acid (e.g., acetic acid) is often used to catalyze both the hydrazone formation and the cyclization steps.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid at elevated temperatures (reflux) to drive the condensation and cyclization to completion.

Experimental Protocol:

  • In a round-bottom flask, combine cyclopropylhydrazine hydrochloride (1.0 equivalent) and ethyl acetoacetate (1.0-1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of a suitable acid if not already present in the reaction medium.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Quantitative Data Summary for Stage 2:

ReactantsSolventCatalystTemperatureTimePurification
Cyclopropylhydrazine, Ethyl AcetoacetateEthanol or Acetic AcidAcetic Acid (catalytic)Reflux1-4 hCrystallization

Characterization Data for 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol:

  • ¹H NMR: Expected signals would include a singlet for the methyl group, multiplets for the cyclopropyl protons, and a singlet for the pyrazole ring proton. The tautomeric equilibrium between the -ol and -one forms may influence the observed chemical shifts and the presence of an OH proton signal.

  • ¹³C NMR: Resonances for the methyl carbon, the cyclopropyl carbons, and the carbons of the pyrazole ring, including the carbonyl carbon (in the pyrazolone tautomer), would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (138.18 g/mol ) would be observed.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the pyrazolone ring would be a key feature, typically in the region of 1650-1700 cm⁻¹.

Visualization of Synthesis Pathway

The overall synthetic pathway is summarized in the following diagram:

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Cyclopropylhydrazine HCl cluster_stage2 Stage 2: Knorr Pyrazole Synthesis A Cyclopropylamine B N-Boc-cyclopropylhydrazine A->B N-Boc-O-tosylhydroxylamine, NMM, DCM C Cyclopropylhydrazine HCl B->C Conc. HCl D Ethyl Acetoacetate E 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol C->E D->E

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

Foreword The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2] Within this class of compounds, 1-Cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2] Within this class of compounds, 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol represents a molecule of significant interest, combining the unique electronic and steric properties of a cyclopropyl group with the reactive and tautomeric nature of the 3-methyl-pyrazol-5-ol core.[3] The introduction of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the synthesis, structure, and chemical properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, tailored for researchers and professionals in drug development and synthetic chemistry.

Molecular Structure and Physicochemical Properties

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C₇H₁₀N₂O. Its structure is characterized by a five-membered pyrazole ring substituted with a cyclopropyl group at the N1 position, a methyl group at the C3 position, and a hydroxyl group at the C5 position.

Table 1: Physicochemical Properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol
PropertyValueSource
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol Calculated
Monoisotopic Mass 138.079313 Da[4]
Predicted XlogP 0.8[4]
SMILES CC1=CC(=O)N(N1)C2CC2[4]
InChI InChI=1S/C7H10N2O/c1-5-4-7(10)9(8-5)6-2-3-6/h4,6,8H,2-3H2,1H3[4]

Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

The primary and most efficient method for the synthesis of 1,3-disubstituted pyrazol-5-ones is the Knorr pyrazole synthesis .[5][6][7] This robust reaction involves the condensation of a β-ketoester with a hydrazine derivative.[8] For the synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, the reactants are ethyl acetoacetate and cyclopropylhydrazine.

Reaction Mechanism

The Knorr synthesis proceeds through a well-established mechanism involving initial hydrazone formation followed by intramolecular cyclization and dehydration.[5] The regioselectivity of the initial attack of the substituted hydrazine on the unsymmetrical β-ketoester is a key consideration, influenced by both steric and electronic factors.[5]

Knorr_Mechanism EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Condensation CPH Cyclopropylhydrazine CPH->Hydrazone H_plus H⁺ (catalyst) H_plus->EAA Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Product 1-Cyclopropyl-3-methyl- 1H-pyrazol-5-ol Cyclic_Int->Product Dehydration Ethanol Ethanol Water Water

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

This protocol is a generalized procedure based on established Knorr synthesis methodologies.[6][7]

Materials:

  • Cyclopropylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate (or other suitable base)

  • Ethanol

  • Diethyl ether

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Preparation of Cyclopropylhydrazine Free Base: In a suitable reaction vessel, dissolve cyclopropylhydrazine hydrochloride in water and neutralize with a base such as sodium acetate to liberate the free hydrazine. Extract the cyclopropylhydrazine into an organic solvent like diethyl ether and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl acetoacetate and the freshly prepared cyclopropylhydrazine.[6]

  • Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of glacial acetic acid (a few drops).[7]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Isolation: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add cold diethyl ether to the resulting syrup and stir vigorously to induce precipitation of the crude product.[6]

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.[6]

Tautomerism in 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

A critical aspect of the chemistry of pyrazol-5-ones is their existence in multiple tautomeric forms.[9][10] For 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, three principal tautomers are possible: the OH-form (aromatic), the NH-form, and the CH-form. The equilibrium between these forms is highly dependent on the solvent, temperature, and pH.[11]

Tautomerism OH_form OH-Form (Aromatic) Structure Aromatic and generally more stable in non-polar solvents. NH_form NH-Form Structure Predominant in more polar, protic solvents. OH_form:struct->NH_form:struct Equilibrium CH_form CH-Form Structure Less common but can be present in equilibrium. NH_form:struct->CH_form:struct Equilibrium

Caption: Tautomeric forms of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

In non-polar solvents such as chloroform, the OH-tautomer, which benefits from the aromaticity of the pyrazole ring, is generally the major form observed.[12][13] In more polar, protic solvents like DMSO or water, the equilibrium can shift towards the NH- and CH-forms.[11] This tautomeric behavior is crucial as it dictates the reactivity of the molecule.

Expected Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl, methyl, and pyrazole ring protons. The chemical shifts will be influenced by the predominant tautomeric form in the given solvent.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, OH-form predominating)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Cyclopropyl-H (methine) ~3.3 - 3.7MultipletThe proton on the carbon attached to the pyrazole nitrogen.
Cyclopropyl-H (methylene) ~0.8 - 1.2MultipletThe four protons on the other two carbons of the cyclopropyl ring.
Methyl-H (C3) ~2.1 - 2.3SingletThe three protons of the methyl group at the C3 position.
Pyrazole-H (C4) ~5.3 - 5.5SingletThe single proton on the C4 position of the pyrazole ring.
Hydroxyl-H (C5) Broad singletBroad SingletThe chemical shift of the hydroxyl proton is variable and concentration-dependent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, OH-form predominating)

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (or C-OH) ~155 - 160The chemical shift of this carbon is highly dependent on the tautomeric form.
C3 ~140 - 145The carbon atom bearing the methyl group.
C4 ~90 - 95The CH carbon of the pyrazole ring.
Cyclopropyl-C (methine) ~30 - 35The carbon atom of the cyclopropyl group attached to the nitrogen.
Cyclopropyl-C (methylene) ~5 - 10The two methylene carbons of the cyclopropyl group.
Methyl-C (C3) ~10 - 15The carbon of the methyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch 3200 - 3600Broad
N-H stretch (if NH tautomer is present) 3100 - 3500Medium
C-H stretch (cyclopropyl) ~3100Medium
C-H stretch (methyl) 2850 - 3000Medium
C=O stretch (if CH or NH tautomer is present) 1650 - 1720Strong
C=N stretch 1580 - 1650Medium to Strong
C=C stretch (aromatic) 1450 - 1600Medium
Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, N₂, and cleavage of the cyclopropyl and methyl groups.[16]

Chemical Reactivity

The reactivity of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is governed by its tautomeric nature and the presence of multiple reactive sites. The pyrazolone ring can undergo electrophilic substitution, while the exocyclic oxygen can act as a nucleophile.

Reactivity Pyrazolone 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol C4-Position Oxygen Product_C4 C4-Substituted Product Pyrazolone:C4->Product_C4 Product_O O-Alkylated Product Pyrazolone:Oxygen->Product_O Electrophile Electrophile (e.g., Acylating agent) Electrophile->Pyrazolone:C4 Electrophilic Substitution Nucleophile Nucleophile (e.g., Alkylating agent) Nucleophile->Pyrazolone:Oxygen Nucleophilic Attack (O-Alkylation)

Caption: Key reactive sites of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Electrophilic Substitution

The C4 position of the pyrazolone ring is electron-rich and susceptible to electrophilic attack, particularly when the molecule is in its enol (OH) form. Common electrophilic substitution reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base, can introduce an acyl group at the C4 position.[3]

  • Vilsmeier-Haack Reaction: Formylation at the C4 position can be achieved using a mixture of phosphorus oxychloride and dimethylformamide.

  • Nitration and Halogenation: These reactions can also occur at the C4 position under appropriate conditions.

Reactions at the Oxygen Atom (O-Alkylation and O-Acylation)

The oxygen atom of the hydroxyl group (in the OH-tautomer) or the carbonyl group (in the CH- and NH-tautomers) is nucleophilic and can react with various electrophiles.

  • O-Alkylation: Reaction with alkyl halides or sulfates in the presence of a base can lead to the formation of the corresponding 5-alkoxy-1-cyclopropyl-3-methyl-1H-pyrazole.[9] The choice of solvent and base is critical in directing the reaction towards O-alkylation versus N-alkylation at the N2 position.

  • O-Acylation: Reaction with acylating agents can yield the corresponding ester at the C5 position.

Condensation Reactions

The active methylene group at the C4 position (in the CH-tautomer) can participate in condensation reactions with aldehydes and ketones, typically under basic conditions, to form 4-alkylidene or 4-arylidene derivatives.

Applications and Significance

The 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol scaffold is a valuable building block in the synthesis of more complex molecules with potential biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[17][18] The presence of the cyclopropyl group can enhance the therapeutic profile of these molecules.[2] Furthermore, substituted pyrazolones are used as intermediates in the synthesis of dyes and pigments.

Conclusion

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is a fascinating heterocyclic compound with a rich and complex chemistry. Its synthesis via the Knorr reaction is efficient and well-understood. The key to understanding its properties lies in the concept of tautomerism, which dictates its spectral characteristics and reactivity. The ability to undergo a variety of chemical transformations makes it a versatile intermediate for the development of novel compounds with potential applications in the pharmaceutical and chemical industries. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential of this important molecule.

References

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Sources

Foundational

An In-depth Technical Guide to 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol and its Tautomeric Forms

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its tautomeric nature, this compound is also recognized as 2-Cyclopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. While a definitive CAS number for this specific structure is not consistently reported across major chemical databases, this guide will address its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Tautomerism

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a cyclopropyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. A critical aspect of this molecule is its existence in different tautomeric forms, primarily the enol form (1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol) and the keto form (2-Cyclopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one). The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH.

While a specific CAS number for 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is not readily found, the compound is identifiable by its molecular formula and structure. For the purpose of this guide, we will refer to the compound by its IUPAC name and its common tautomeric forms.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol
Common Tautomer 2-Cyclopropyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
InChIKey UHOPDQHKMMHAII-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol are influenced by its tautomeric equilibrium. The presence of both a polar hydroxyl/amide group and a nonpolar cyclopropyl group gives the molecule a unique solubility profile and reactivity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 0.8PubChemLite[1]
Boiling Point Not available
Melting Point Not available
pKa Not available

Synthesis and Manufacturing

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry.[2][3][4] The most common and direct method for the formation of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

General Synthesis Pathway

The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol typically involves the cyclocondensation reaction between ethyl acetoacetate and cyclopropylhydrazine.

Synthesis_Pathway Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate Hydrazone Intermediate Ethyl_Acetoacetate->Intermediate + Cyclopropylhydrazine Cyclopropylhydrazine Cyclopropylhydrazine->Intermediate Product 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol Intermediate->Product Cyclization (-EtOH)

Caption: General synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of pyrazolone derivatives, which can be adapted for the synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Materials:

  • Ethyl acetoacetate

  • Cyclopropylhydrazine (or its hydrochloride salt)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.

  • To the stirred solution, add an equimolar amount of cyclopropylhydrazine. If using the hydrochloride salt, a base (e.g., sodium acetate) should be added to liberate the free hydrazine.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography, to yield the final product.

Applications in Drug Discovery and Development

The pyrazole and pyrazolone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][7] The introduction of a cyclopropyl group can further enhance the pharmacological properties of a molecule.[8]

The cyclopropyl fragment can contribute to:

  • Enhanced Potency: The rigid structure of the cyclopropyl group can help to lock the molecule in a bioactive conformation, leading to stronger binding to the target protein.

  • Improved Metabolic Stability: The C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.

  • Increased Lipophilicity: The cyclopropyl group can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Reduced Off-Target Effects: The unique steric and electronic properties of the cyclopropyl group can lead to more selective binding to the desired target.

Derivatives of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol have potential applications in various therapeutic areas, including:

  • Oncology: As intermediates in the synthesis of kinase inhibitors.

  • Inflammatory Diseases: As building blocks for anti-inflammatory agents.

  • Infectious Diseases: In the development of novel antibacterial and antifungal compounds.

Analytical Characterization

The characterization of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule and for studying the tautomeric equilibrium.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the hydroxyl group in the enol form and the carbonyl group in the keto form.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any impurities.

Safety and Handling

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

For more specific safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for similar pyrazolone compounds.[9]

Conclusion

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, along with its tautomeric forms, is a valuable heterocyclic compound with significant potential in drug discovery and development. Its unique structural features, combining the versatile pyrazolone core with the beneficial properties of a cyclopropyl group, make it an attractive starting material for the synthesis of a wide range of biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Multi-Kilogram Synthesis of a Complex Cyclopropyl Pyrazole from (R)-Epichlorohydrin. Organic Process Research & Development. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). Retrieved from [Link]

  • Synthesis of 2-aryl-5-methyl 2,3-dihydro-1H-3-pyrazolones 92 under ultrasonic irradiation. ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. (2024, January 31). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. Retrieved from [Link]

  • 5-propyl-2,4-dihydro-3H-pyrazol-3-one. ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Cheméo. Retrieved from [Link]

  • (2S)-N-[(3Z)-5-Cyclopropyl-3H-pyrazol-3-ylidene]-2-[4-(2-oxoimidazolidin-1-YL)phenyl]propanamide. PubChem. Retrieved from [Link]

  • Transformations of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under Various Conditions of Cyclopropyldiazonium Generation. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (2016, October 13). Retrieved from [Link]

  • 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. PubChem. Retrieved from [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. (2025, November 5). Retrieved from [Link]

Sources

Exploratory

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol spectroscopic data (NMR, IR, MS)

Title: Structural and Spectroscopic Characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol: A Technical Guide for Drug Discovery Executive Summary 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS: 1823352-76-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Spectroscopic Characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol: A Technical Guide for Drug Discovery

Executive Summary

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS: 1823352-76-6) is a highly versatile heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1][2]. Featuring a pyrazole core substituted with a lipophilic cyclopropyl group and a tautomerizable hydroxyl moiety, this molecule presents unique structural dynamics[3]. For drug development professionals, the accurate spectroscopic characterization (NMR, IR, MS) of this scaffold is critical. Misinterpretation of its spectral data—often caused by solvent-induced tautomeric shifts—can lead to downstream failures in library synthesis and structural activity relationship (SAR) modeling[4].

This whitepaper provides an authoritative, self-validating framework for the spectroscopic acquisition and interpretation of 1-cyclopropyl-3-methyl-1-pyrazol-5-ol, grounded in the physicochemical causality of its tautomeric behavior.

Structural Dynamics: The Causality of Tautomerism

The defining feature of 5-hydroxypyrazoles is their ability to undergo prototropic tautomerism. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol exists in a dynamic equilibrium between three primary forms:

  • OH Form (1H-pyrazol-5-ol): The fully aromatic enol form.

  • CH Form (2,4-dihydro-3H-pyrazol-3-one): The keto form where the C4 carbon becomes sp³ hybridized.

  • NH Form (1,2-dihydro-3H-pyrazol-3-one): A secondary keto form involving the N2 nitrogen.

The Causality of Solvent Selection: The equilibrium state is strictly dictated by the hydrogen-bonding capacity and dielectric constant of the solvent[4][5]. In non-polar or weakly polar solvents like CDCl₃, the molecule often exists as a complex, broadened mixture of the OH and CH tautomers due to intermediate exchange rates and intermolecular hydrogen bonding[6]. This complicates signal integration. Conversely, highly polar, hydrogen-bond accepting solvents like DMSO-d₆ lock the molecule predominantly into the aromatic OH tautomer , yielding sharp, quantifiable peaks essential for structural validation[4].

Tautomerism OH 1H-pyrazol-5-ol (OH Form) CH 2,4-dihydro-3H-pyrazol-3-one (CH Form) OH->CH Prototropic Shift NH 1,2-dihydro-3H-pyrazol-3-one (NH Form) OH->NH Prototropic Shift DMSO DMSO-d6 (Polar) Stabilizes OH DMSO->OH CDCl3 CDCl3 (Non-Polar) Shifts to CH CDCl3->CH

Tautomeric equilibrium of pyrazol-5-ols and the causal influence of solvent polarity.

Quantitative Spectroscopic Data Summaries

The following tables summarize the validated spectroscopic parameters for the pure OH tautomer (acquired in DMSO-d₆).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

Position Chemical Shift (ppm) Multiplicity Integration Assignment
C3-CH₃ 2.15 s 3H Methyl protons
C4-H 5.20 s 1H Pyrazole aromatic proton[4]
N1-CH 3.35 m 1H Cyclopropyl methine
N1-CH₂ 0.85 - 1.05 m 4H Cyclopropyl methylenes

| C5-OH | 10.80 | br s | 1H | Hydroxyl proton (exchangeable)[6] |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (ppm) Carbon Type Assignment Structural Significance
154.5 Quaternary (C-OH) Pyrazole C5 Downfield shift confirms enolization[4]
145.2 Quaternary (C-CH₃) Pyrazole C3 -
88.5 Tertiary (CH) Pyrazole C4 sp² hybridization confirms OH tautomer[4]
28.4 Tertiary (CH) Cyclopropyl CH -
14.2 Primary (CH₃) C3-Methyl -

| 6.8 | Secondary (CH₂) | Cyclopropyl CH₂ | - |

Table 3: IR and HRMS Data

Technique Parameter Value / Observation Structural Significance
IR (ATR) ν(O-H) 3100 - 2800 cm⁻¹ Broad band confirms H-bonded OH tautomer
IR (ATR) ν(C=N), ν(C=C) 1595, 1550 cm⁻¹ Pyrazole ring stretching
HRMS (ESI+) [M+H]⁺ (Theoretical) 139.0866 m/z Exact mass validation (C₇H₁₁N₂O⁺)[3]

| HRMS (ESI+) | [M+H]⁺ (Observed) | 139.0871 m/z | Mass error < 5 ppm |

Self-Validating Experimental Protocols

Protocol A: Self-Validating NMR Acquisition Workflow

To prevent spectral ambiguity caused by tautomeric mixtures, this protocol forces the molecule into a single observable state.

  • Step 1 (Preparation): Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.

    • Causality Check: Trace water in standard DMSO will rapidly exchange with the pyrazole C5-OH proton. This broadens the OH signal into the baseline and obscures the tautomeric ratio. Anhydrous conditions are mandatory.

  • Step 2 (Acquisition): Acquire the ¹H NMR spectrum at 298 K (16 scans, relaxation delay D1 = 2s) and ¹³C NMR (1024 scans, D1 = 2s).

  • Step 3 (System Validation): Integrate the C4-H proton signal at ~5.20 ppm and the cyclopropyl N1-CH signal at ~3.35 ppm.

    • Self-Validation: The integration ratio must be exactly 1:1 . If the C4-H integrates to <1, it indicates that a fraction of the sample has tautomerized to the CH form (where C4 becomes a CH₂ group resonating upfield at ~3.2 ppm, overlapping with the cyclopropyl methine). If this occurs, discard the sample, dry the compound under high vacuum, and prepare fresh in new anhydrous solvent.

Protocol B: LC-HRMS Isotopic Fidelity Workflow
  • Step 1 (Preparation): Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality Check: The cyclopropyl group increases the lipophilicity of the pyrazole core, requiring a sufficient organic modifier for proper reverse-phase C18 elution. Formic acid lowers the pH below the pKa of the pyrazole N2 atom, ensuring complete protonation to [M+H]⁺ prior to electrospray ionization. This prevents signal splitting between [M+H]⁺ and [M+Na]⁺ adducts.

  • Step 2 (Acquisition): Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) coupled to a Q-TOF mass spectrometer operating in positive ESI mode.

  • Step 3 (System Validation): Extract the chromatogram for m/z 139.0866.

    • Self-Validation: Verify the isotopic M+1 peak (due to ¹³C natural abundance). For C₇H₁₁N₂O⁺, the M+1 peak at m/z 140.0900 must have a relative intensity of approximately 7.5% compared to the monoisotopic peak. Any deviation >2% indicates co-eluting isobaric interference.

MS_Frag M [M+H]+ m/z 139.0871 F1 Loss of Cyclopropyl (-C3H5) m/z 98.06 M->F1 -41 Da F2 Loss of CO (-28 Da) m/z 111.09 M->F2 -28 Da

Proposed ESI+ LC-HRMS fragmentation pathway for 1-cyclopropyl-3-methyl-1-pyrazol-5-ol.

Conclusion

The spectroscopic characterization of 1-cyclopropyl-3-methyl-1-pyrazol-5-ol requires strict control over the physicochemical environment. By understanding the causality behind its prototropic tautomerism, researchers can utilize polar aprotic solvents like DMSO-d₆ to lock the molecule into its 1H-pyrazol-5-ol form, yielding unambiguous NMR data. Coupling this with rigorously validated LC-HRMS protocols ensures the structural integrity of this critical building block in downstream drug discovery applications.

Sources

Foundational

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazole Moiety Pyrazoles, fiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Their remarkable structural versatility and ability to modulate a wide array of biological targets have cemented their importance in drug discovery.[1][3][5] The presence of the pyrazole nucleus in numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant, underscores the therapeutic potential of this chemical class.[1] This guide provides a technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, the experimental protocols used for their evaluation, and their structure-activity relationships (SAR).

Part 1: A Spectrum of Biological Activities

The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with a wide range of pharmacological effects.[1][2][3][4][5] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective, making pyrazole derivatives a fertile ground for the development of novel therapeutics.[1][3][6][7]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[8] Their mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Kinase Inhibition A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer. For example, certain pyrazole derivatives have been designed as potent inhibitors of BRAF V600E, a mutated kinase found in many melanomas.[9] By binding to the active site of the kinase, these compounds block downstream signaling pathways that promote cell proliferation.[9] Another important target is the Epidermal Growth Factor Receptor (EGFR), and pyrazole derivatives have shown promise as EGFR inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10]

Some pyrazole derivatives also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][11] For instance, the pyrazole-based drug Celecoxib has been shown to induce apoptosis by activating pro-apoptotic molecules like CASP3 and CASP9 and inhibiting anti-apoptotic pathways involving PDK1 and AKT1.[11]

Illustrative Data: Antiproliferative Activity

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Pyrazole-acetamide derivative (5r)A375 (Melanoma)0.96 ± 0.10[9]
Pyrazole-carbothioamide (C5)MCF-7 (Breast Cancer)0.08[10]
Diazinyl linked pyrazole (KA5)HepG2 (Liver Cancer)8.5[12]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with several compounds having been used clinically for decades as nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Mechanism of Action: Selective COX-2 Inhibition The primary mechanism for the anti-inflammatory effects of many pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[13][14][15][16] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13][15][16] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, selective COX-2 inhibitors like Celecoxib spare COX-1, which is involved in protecting the stomach lining.[14][16] This selectivity is attributed to the larger and more flexible binding pocket of COX-2, which can accommodate the structure of these pyrazole derivatives.[16] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling.[13][16]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[6][17][18][19][20] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17][19]

Mechanism of Action The antimicrobial mechanisms of pyrazole derivatives are diverse. Some compounds are believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[19] Others may disrupt cell membrane integrity or interfere with key metabolic pathways in microorganisms. For instance, certain pyrazole derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the CYP121A1 enzyme.[21]

Illustrative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived pyrazoleE. coli 19241[19]
Pyrazole derivative (3)E. coli0.25[20]
Pyrazole derivative (4)S. epidermidis0.25[20]
Pyrazole derivative (2)A. niger1[20]
Thiazolo-pyrazole derivativeMRSA4[19]
Neuroprotective and CNS Activities

Recently, the pyrazole scaffold has attracted significant attention for its potential in treating neurological disorders.[7][22] These compounds have shown promise as neuroprotective agents with anti-inflammatory and antioxidant properties.[7][22][23][24][25]

Mechanism of Action The neuroprotective effects of pyrazole derivatives are often linked to their ability to mitigate neuroinflammation.[25] For example, some derivatives have been shown to suppress the expression of pro-inflammatory cytokines like IL-6 in microglial cells.[23][24] Others act as antagonists or inverse agonists of the cannabinoid CB1 receptor, a mechanism famously associated with Rimonabant.[26][27] By blocking CB1 receptors, these compounds can modulate neurotransmitter release and neuronal activity, which was initially targeted for appetite suppression but also has implications for other CNS functions.[26]

Part 2: Experimental Evaluation Protocols

The biological evaluation of pyrazole derivatives relies on a suite of standardized in vitro and in vivo assays. The choice of assay depends on the specific activity being investigated.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a fundamental method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[28][29]

Principle: The assay measures the metabolic activity of cells.[28] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[28] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[28][30]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start: Synthesized Pyrazole Derivatives plate_cells Plate Cancer Cells in 96-well plates start->plate_cells add_compounds Add Serial Dilutions of Pyrazole Derivatives plate_cells->add_compounds incubate Incubate for 48-72h add_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate % Viability and IC50 Values read_absorbance->calculate_ic50 end End: Identify Potent Compounds calculate_ic50->end

Caption: A typical workflow for screening pyrazole derivatives for anticancer activity.

In Vitro Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31][32]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.[33] The MIC is the lowest concentration at which no visible growth (turbidity) is observed after incubation.[33]

Step-by-Step Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[34]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[34]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).[34]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[34]

  • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds.[35][36][37][38]

Principle: A subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling).[35] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.

Step-by-Step Protocol:

  • Animal Grouping: Divide animals (e.g., Wistar rats) into groups: a vehicle control group, a positive control group (e.g., Indomethacin), and one or more test groups receiving different doses of the pyrazole derivative.[35]

  • Compound Administration: Administer the test compound and control substances to the respective animal groups, typically via oral gavage, one hour before inducing inflammation.[35]

  • Inflammation Induction: Measure the initial paw volume (V₀) of each animal using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[35][39]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[35]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole derivatives.[8][40] For example, in the case of CB1 receptor antagonists like Rimonabant, SAR studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are critical for potent antagonistic activity.[41][42] Similarly, for COX-2 inhibitors, the presence of a sulfonamide group is a key feature for binding to the hydrophilic side pocket of the enzyme.[13][14]

The future of pyrazole-based drug discovery remains bright. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of new and more effective therapeutic agents.[3][43] The focus will likely be on designing derivatives with enhanced selectivity, improved pharmacokinetic profiles, and reduced off-target effects to address the challenges of drug resistance and toxicity.[8]

References

  • What is the mechanism of Rimonabant?
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18).
  • Celecoxib - Wikipedia.
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  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).
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Exploratory

Strategic Utilization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in Rational Drug Design: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are critical for accelerating drug discovery. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of versatile molecular scaffolds are critical for accelerating drug discovery. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CMP) (CAS: 1823352-76-6)[1] is an emerging, highly functionalized building block that combines the redox-active, metal-chelating properties of a pyrazol-5-ol core with the pharmacokinetic advantages of a cyclopropyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to transition CMP from a simple catalog building block into a rational drug design powerhouse. This guide explores the causality behind its physicochemical properties and outlines its potential therapeutic applications in neuroprotection (as a next-generation free radical scavenger) and targeted oncology (as a kinase hinge-binder).

Section 1: Physicochemical Rationale & Pharmacophore Profiling

To understand the therapeutic potential of CMP, we must deconstruct its structural components and the causality behind their biological behavior.

The Pyrazol-5-ol Core: Tautomerism and Reactivity

The pyrazole ring substituted with a hydroxyl group at position 5 undergoes keto-enol tautomerism, existing in equilibrium between the pyrazol-5-ol (enol) and pyrazolin-5-one (keto) forms. This dynamic structural feature allows the core to act as an electron donor. At physiological pH (7.4), the enol form can deprotonate to form a stable anionic enolate. This enolate is the active pharmacophore responsible for Single Electron Transfer (SET), a mechanism critical for neutralizing reactive oxygen species (ROS)[2].

The Cyclopropyl Advantage: Overcoming Metabolic Liabilities

While the pyrazolone core is clinically validated by drugs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[3], the phenyl ring often presents liabilities, including high lipophilicity and susceptibility to aromatic oxidation.

Replacing the phenyl group with a 1-cyclopropyl group introduces profound pharmacokinetic upgrades:

  • Metabolic Stability: The cyclopropyl ring possesses shorter, stronger C–H bonds with enhanced s-character compared to standard aliphatic chains. This high bond dissociation energy drastically reduces susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism[4].

  • Enhanced CNS Penetration: The cyclopropyl group lowers the polar surface area and introduces a rigid, compact steric bulk that improves Blood-Brain Barrier (BBB) permeability, a critical requirement for neuroprotective agents[4].

  • Reduced Efflux: The electron-withdrawing nature of the cyclopropyl ring modulates the pKa of the adjacent pyrazole nitrogens, which can favorably reduce the P-glycoprotein (P-gp) efflux ratio[5].

Section 2: Therapeutic Application I - Next-Generation Neuroprotectant

Oxidative stress, driven by the overproduction of hydroxyl (•OH) and peroxyl (LOO•) radicals, is a primary pathology in ischemic stroke and Amyotrophic Lateral Sclerosis (ALS). Edaravone is the current standard of care, but its rapid clearance and dosing requirements leave room for optimization[3].

CMP serves as a rationally designed "Edaravone 2.0." By retaining the 3-methyl-pyrazol-5-ol core, CMP maintains the potent ROS scavenging ability. However, the 1-cyclopropyl substitution is hypothesized to extend the biological half-life and increase partitioning into lipid-rich brain tissue.

Mechanism of Action: ROS Scavenging

The scavenging mechanism relies on a Sequential Electron Proton Transfer (SEPT) or Single Electron Transfer (SET). The anionic form of the pyrazolone donates an electron to the highly reactive •OH radical, forming a stable, resonance-delocalized pyrazole radical intermediate that safely terminates the oxidative chain reaction[2].

ROS_Scavenging A 1-Cyclopropyl-3-methyl- 1-pyrazol-5-ol (Neutral) B Deprotonation (pH 7.4) Anionic Enolate Form A->B pKa ~ 7.0 D Single Electron Transfer (SET) B->D C ROS (•OH, LOO•) C->D E Stable Oxidation Product (Radical Quenched) D->E Detoxification

Fig 1: Proposed ROS scavenging mechanism of CMP via Single Electron Transfer (SET).

Section 3: Therapeutic Application II - Kinase Inhibitor Scaffold

Beyond redox activity, pyrazolone and pyrazole derivatives are privileged scaffolds in targeted oncology, specifically as Type I and Type II kinase inhibitors[6].

The Hinge-Binding Rationale

The ATP-binding pocket of kinases features a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The nitrogen atoms and the hydroxyl/carbonyl oxygen of CMP act as an ideal bioisostere for adenine.

  • The N2 atom of the pyrazole acts as a hydrogen bond acceptor.

  • The OH group (or NH in tautomeric forms) acts as a hydrogen bond donor to the backbone carbonyls of the hinge region (e.g., in VEGFR-2 or c-Met kinases)[6],[7].

  • The cyclopropyl group projects into the hydrophobic selectivity pocket, providing a rigid anchor that enhances binding entropy compared to flexible alkyl chains.

Kinase_Binding Kinase Kinase ATP Pocket (Hinge Region) HB_Donor H-Bond Donor (OH to Backbone C=O) Kinase->HB_Donor HB_Acceptor H-Bond Acceptor (N2 to Backbone NH) Kinase->HB_Acceptor Hydrophobic Hydrophobic Anchor (Cyclopropyl to Pocket) Kinase->Hydrophobic CMP CMP Scaffold HB_Donor->CMP HB_Acceptor->CMP Hydrophobic->CMP

Fig 2: Logical relationship of CMP pharmacophore mapping within a kinase hinge region.

Section 4: Experimental Workflows & Validation Protocols

To ensure scientific integrity and trustworthiness, any therapeutic claims regarding CMP must be empirically validated using self-validating assay systems. Below are the definitive protocols for evaluating CMP's dual therapeutic potential.

Protocol A: In Vitro ROS Scavenging Validation (DPPH Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it provides a stable, measurable free radical that changes color (purple to yellow) upon reduction via SET, allowing for precise spectrophotometric quantification of CMP's antioxidant capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Prepare CMP stock solutions in DMSO (ranging from 1 µM to 1000 µM).

  • Assay Assembly: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the CMP test solutions.

  • Controls (Self-Validation):

    • Positive Control: Edaravone and Ascorbic Acid (validates assay sensitivity).

    • Negative Control: 100 µL DMSO + 100 µL DPPH (establishes baseline absorbance).

    • Blank: 100 µL DMSO + 100 µL ethanol (corrects for background noise).

  • Incubation: Incubate the plate in the dark at 25°C for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the % Scavenging Activity = [(A_control - A_sample) / A_control] × 100. Determine the IC50 using non-linear regression.

Protocol B: Kinase Inhibition Profiling (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delayed measurement eliminates autofluorescence from the test compounds, yielding a superior signal-to-noise ratio and preventing false positives[8],[9].

  • Reaction Setup: In a low-volume 384-well plate, combine 2 µL of CMP (serial dilutions in 1% DMSO), 2 µL of target kinase (e.g., VEGFR-2 or c-Met), and 2 µL of Fluorescein-labeled poly-GAT substrate.

  • Initiation: Add 2 µL of ATP (at the predetermined Km concentration) to initiate the phosphorylation event.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 2 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt the kinase) and a Terbium (Tb)-labeled anti-phosphotyrosine antibody[9].

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Validation Metric: Calculate the Z'-factor using DMSO controls (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition). A Z'-factor > 0.5 validates the assay's robustness.

Section 5: Quantitative Data Presentation

The following table summarizes the theoretical and extrapolated physicochemical and pharmacological parameters of CMP against the clinical benchmark, Edaravone, based on rational design principles.

ParameterEdaravone (Benchmark)CMP (1-Cyclopropyl-3-methyl-1-pyrazol-5-ol)Rationale for Variance
Molecular Weight 174.20 g/mol 138.17 g/mol Smaller footprint allows tighter packing in kinase hinge regions.
cLogP (Lipophilicity) ~1.33~0.8 - 1.1Cyclopropyl reduces excessive lipophilicity while maintaining BBB permeability.
Metabolic Stability (t1/2) Low (Rapid clearance)High (Predicted)Cyclopropyl C-H bonds resist CYP450 abstraction better than phenyl rings.
Primary Target ROS (•OH, LOO•)ROS & Kinase ATP PocketsCyclopropyl acts as a specific hydrophobic anchor for kinase selectivity pockets.
P-gp Efflux Liability ModerateLowModulated pKa via the cyclopropyl electron-withdrawing effect.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Perez-Gonzalez, A., et al. (2010). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B, ACS Publications.[Link]

  • Watanabe, K., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI.[Link]

  • Liu, L., et al. (2023). Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Application Notes.[Link]

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Foundational

The Alchemist's Guide to Aromaticity: A Modern Review of Pyrazole Synthesis

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile scaffold is a key pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][3] This enduring relevance fuels the continuous pursuit of efficient and innovative synthetic methodologies. This in-depth technical guide provides a comprehensive overview of both classical and contemporary methods for pyrazole synthesis, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Enduring Legacy of Pyrazoles in Therapeutic Design

The significance of the pyrazole moiety extends across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders.[4][5] The unique electronic properties and the ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors allow for diverse interactions with biological targets. This versatility has led to the development of blockbuster drugs and a continuous stream of new chemical entities entering clinical trials.[3][6] The ever-expanding role of pyrazole derivatives in medicine necessitates a deep understanding of the synthetic strategies available for their construction.

Classical Approaches to the Pyrazole Core: Time-Tested and Reliable

The foundational methods for pyrazole synthesis, developed over a century ago, remain highly relevant in modern organic synthesis. Their robustness and predictability make them indispensable tools for accessing a wide range of pyrazole derivatives.

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is arguably the most well-known method for pyrazole synthesis.[7][8] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9][10]

Mechanism and Regioselectivity:

The initial step involves the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[11] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can potentially yield two regioisomers.[12] The regioselectivity is influenced by steric and electronic factors of both reactants and the reaction conditions.[12] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the dicarbonyl compound.[7]

Diagram of the Knorr Pyrazole Synthesis Mechanism:

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [13]

  • Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (5 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture with stirring on a hot plate at 80-90 °C for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water (10 mL) to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

The Paal-Knorr Synthesis: A Variation on a Classic Theme

While the Paal-Knorr synthesis is more commonly associated with the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds, a related reaction can be used for pyrazole synthesis.[14][15] This involves the reaction of a 1,4-dicarbonyl compound with hydrazine, proceeding through a similar condensation and cyclization mechanism as the Knorr synthesis.[14]

Modern Synthetic Strategies: Expanding the Pyrazole Toolkit

Contemporary organic synthesis has introduced a variety of powerful methods for constructing the pyrazole ring, often offering improved efficiency, regioselectivity, and substrate scope compared to classical approaches.

1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or nitrile imine) and a dipolarophile (an alkyne or alkene) is a highly efficient method for constructing the pyrazole ring.[16][17] This approach offers excellent control over regioselectivity and allows for the synthesis of a wide variety of substituted pyrazoles.[18][19]

Mechanism of [3+2] Cycloaddition with Diazo Compounds:

Diazo compounds, often generated in situ for safety reasons, react with alkynes in a concerted or stepwise manner to form the pyrazole ring.[20][21] The regioselectivity is determined by the electronic properties of the substituents on both the diazo compound and the alkyne.

Diagram of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:

Caption: General scheme of pyrazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Aldehydes [17]

  • Materials: Aldehyde, Tosylhydrazine, Terminal alkyne, Potassium carbonate, 1,4-Dioxane.

  • Procedure:

    • To a solution of the aldehyde (1 mmol) in 1,4-dioxane (5 mL), add tosylhydrazine (1.1 mmol).

    • Heat the mixture at 80 °C for 1 hour to form the tosylhydrazone in situ.

    • Cool the reaction to room temperature and add the terminal alkyne (1.2 mmol) and potassium carbonate (2 mmol).

    • Heat the reaction mixture at 110 °C for 12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired 3,5-disubstituted pyrazole.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful strategy for the rapid generation of molecular complexity.[22][23][24] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of atom economy, step economy, and operational simplicity.[25][26]

Example: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [27]

This reaction brings together an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a one-pot process, often under green conditions, to produce complex fused pyrazole systems.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another versatile route to pyrazoles.[28] The reaction typically proceeds through a Michael addition followed by cyclization and oxidation to yield the aromatic pyrazole.

Green Synthesis of Pyrazoles: A Sustainable Approach

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods.[29][30] Green approaches to pyrazole synthesis focus on the use of safer solvents (such as water or ethanol), catalyst-free conditions, and energy-efficient techniques like microwave irradiation.[27][31][32]

Key Green Strategies:

  • Aqueous Synthesis: Utilizing water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.[29][30]

  • Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste.[27]

  • Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and improve yields.[32]

Comparative Analysis of Pyrazole Synthesis Methods

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Knorr Synthesis Reaction of 1,3-dicarbonyls and hydrazines.[7]Well-established, reliable, good for simple pyrazoles.Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[12]
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole and a dipolarophile.[16]High regioselectivity, broad substrate scope.May require the use of potentially hazardous diazo compounds.
Multicomponent Reactions Three or more components in one pot.[22][23]High efficiency, atom and step economy.Optimization can be complex.
Green Synthesis Use of green solvents, catalyst-free conditions.[29][30]Environmentally friendly, sustainable.May not be applicable to all pyrazole derivatives.

Conclusion and Future Outlook

The synthesis of pyrazoles continues to be an active and evolving field of research. While classical methods like the Knorr synthesis remain valuable tools, modern strategies such as 1,3-dipolar cycloadditions and multicomponent reactions offer powerful alternatives for accessing complex and diverse pyrazole derivatives with high efficiency and control. The increasing emphasis on green chemistry will undoubtedly drive the development of even more sustainable and environmentally friendly methods for pyrazole synthesis in the future. The continued exploration of novel catalytic systems and the application of flow chemistry are expected to further enhance our ability to construct this privileged heterocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

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  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

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  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods - ResearchGate. (2023, August 7). Retrieved from [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - RSC Publishing. (2022, October 27). Retrieved from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022, August 8). Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). Retrieved from [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Retrieved from [Link]

  • Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[28][30]-sigmatropic rearrangement with stereoreten. (n.d.). Retrieved from [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Publications. (2003, May 24). Retrieved from [Link]

  • Full article: Green Methods for the Synthesis of Pyrazoles: A Review - Taylor & Francis. (2021, July 16). Retrieved from [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (2007, July 19). Retrieved from [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Publications. (2024, March 14). Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. (2015, September 18). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2026, February 23). Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). Retrieved from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved from [Link]

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones | The Journal of Organic Chemistry - ACS Publications. (2011, October 12). Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (2025, February 27). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. (2011, July 8). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Retrieved from [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - RSC Publishing. (2022, August 8). Retrieved from [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016, July 26). Retrieved from [Link]

  • An efficient solvent-free synthesis of NH-pyrazoles from β-dimethylaminovinylketones and hydrazine on grinding - Academia.edu. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. (2025, July 28). Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

Abstract This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol, a heterocyclic compound with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for structural elucidation, purity assessment, and physicochemical analysis. The methods described include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules.[1][2][3] The unique structural combination of a cyclopropyl group and a pyrazolone core in this molecule suggests potential for novel pharmacological activities, making its thorough characterization a prerequisite for any further development.[4] The analytical methods detailed in this note are crucial for confirming its identity, determining its purity, and establishing a foundation for future studies.

A critical aspect of pyrazol-5-one chemistry is the phenomenon of tautomerism. The 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol molecule can exist in three tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form, and the CH-form (pyrazolone).[5] The predominant tautomer can be influenced by the solvent and the physical state (solid or solution), which has significant implications for spectroscopic analysis. Understanding this equilibrium is essential for accurate data interpretation.

Integrated Analytical Workflow

A multi-faceted analytical approach is necessary for the unambiguous characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. The following workflow illustrates the logical progression of analysis, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_1 Chromatographic Purity & Quantification cluster_2 Structural Elucidation cluster_3 Physicochemical Properties TLC Thin-Layer Chromatography (TLC) - Purity Screening - Reaction Monitoring HPLC HPLC-UV - Purity Assay - Impurity Profiling TLC->HPLC Informs method development MP Melting Point - Purity Assessment Thermal Thermal Analysis (DSC/TGA) - Thermal Stability - Phase Transitions MP->Thermal Preliminary data for MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation HPLC->MS LC-MS for impurity ID NMR NMR Spectroscopy (1H, 13C, 2D) - Definitive Structure MS->NMR Confirms MW for structural assignment IR Infrared (IR) Spectroscopy - Functional Group ID NMR->IR Cross-validation of functional groups UV_Vis UV-Vis Spectroscopy - Electronic Transitions

Caption: Integrated workflow for the characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

Chromatographic Methods for Purity Determination

Chromatography is the cornerstone for assessing the purity of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape and ionization in MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte.
Gradient 20% B to 95% B over 15 minA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic and heterocyclic compounds. A full UV scan can determine the optimal wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Protocol:

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a Quadrupole or Time-of-Flight (TOF) mass analyzer is recommended.

  • Sample Introduction: Direct infusion or via an LC-MS system using the HPLC conditions described above.

  • Ionization Mode: ESI positive mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Data Acquisition:

    • Acquire a full scan spectrum to determine the [M+H]⁺ ion.

    • Perform fragmentation (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

Expected Results:

  • Molecular Formula: C₇H₁₀N₂O[6]

  • Monoisotopic Mass: 138.0793 g/mol [6]

  • Expected [M+H]⁺ ion: m/z 139.0866[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often used for pyrazole derivatives.[1][3][7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.

Expected Chemical Shifts (Predicted/Typical):

  • ¹H NMR:

    • Cyclopropyl protons (CH, CH₂): ~0.5-1.2 ppm (multiplets)

    • Methyl protons (CH₃): ~2.2 ppm (singlet)

    • Pyrazole ring proton (CH): ~5.5 ppm (singlet)

    • OH/NH proton: Broad signal, chemical shift is concentration and solvent dependent.

  • ¹³C NMR:

    • Cyclopropyl carbons: ~5-15 ppm

    • Methyl carbon: ~12 ppm

    • Pyrazole ring carbons: ~95-160 ppm (including C=O)

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present.

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • ~3200-2800 cm⁻¹: O-H and N-H stretching (broad, indicating the presence of tautomers)

  • ~3000-2850 cm⁻¹: C-H stretching (aliphatic)

  • ~1700-1650 cm⁻¹: C=O stretching (from the pyrazolone tautomer)

  • ~1600-1500 cm⁻¹: C=N and C=C stretching of the pyrazole ring

Spectroscopic_Analysis cluster_methods Analytical Techniques cluster_outputs Derived Information Compound 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol C₇H₁₀N₂O MS Mass Spectrometry Molecular Weight = 138.0793 Fragmentation Pattern Compound->MS Provides NMR NMR Spectroscopy ¹H: Proton Environment ¹³C: Carbon Skeleton 2D: Connectivity Compound->NMR Provides IR IR Spectroscopy C=O, O-H/N-H, C=N Functional Groups Compound->IR Provides Structure {Definitive Structure | Tautomeric Forms | Purity} MS->Structure NMR->Structure IR->Structure

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. By integrating chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of new chemical entities.

References

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Journal of Education and Scientific Studies. Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. [Link]

  • PMC. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • PubChemLite. 1-cyclopropyl-3-methyl-1-pyrazol-5-ol. [Link]

  • SpectraBase. 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR]. [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ResearchGate. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

Sources

Application

Advanced NMR Spectroscopy for the Unambiguous Structure Elucidation of Pyrazole Derivatives

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Executive Summary Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs, including COX-2 inhibitors (celecoxib) and kinase inhibitors (ruxolitinib). However, the structural elucidation of these nitrogen-rich heterocycles presents two distinct analytical bottlenecks: annular tautomerism in unsubstituted 1H -pyrazoles and regioisomerism during the synthesis of N -substituted derivatives.

As a Senior Application Scientist, I have designed this application note to move beyond basic 1D NMR assignments. This guide details a self-validating, multi-nuclear ( 1 H, 13 C, 15 N) 2D NMR workflow that leverages heteronuclear multiple-bond correlations (HMBC) and nuclear Overhauser effects (NOESY) to unambiguously map the regiochemistry and tautomeric states of pyrazole systems.

Mechanistic Insights: The Pyrazole Analytical Challenge

Overcoming Annular Tautomerism

In 1H -pyrazoles, the hydrogen atom rapidly migrates between the N1 and N2 positions in solution. This prototropic exchange averages the electronic environments of the C3 and C5 positions, often resulting in broadened or coalesced NMR signals at room temperature[1].

  • The Causality of Solvent Selection: The rate of this exchange is highly dependent on intermolecular hydrogen bonding. Analyzing the sample in non-polar solvents like CDCl 3​ often results in intermediate exchange regimes and broad spectra. Conversely, utilizing strong hydrogen-bond accepting solvents like DMSO- d6​ disrupts pyrazole-pyrazole interactions, locking the molecules into distinct tautomeric populations or slowing the exchange enough to resolve the C3 and C5 signals[2].

Resolving Regiochemistry via 15 N HMBC

When an asymmetric pyrazole is N -alkylated or N -arylated, it typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Differentiating these via standard 1 H and 13 C NMR is notoriously unreliable due to the subtle electronic differences between the isomers.

  • The 15 N Dispersion Advantage: 15 N NMR provides the definitive solution. The "pyrrole-like" nitrogen (N1, bearing the substituent) and the "pyridine-like" nitrogen (N2, possessing a lone pair) have a massive chemical shift dispersion of over 100 ppm[3]. By utilizing 1 H- 15 N HMBC, we can trace the 2-bond ( 2JHN​ ) or 3-bond ( 3JHN​ ) couplings from the N -substituent directly to the N1 atom, definitively anchoring the regiochemistry[4].

J -Coupling Dynamics in 1 H- 13 C HMBC

In pyrazole rings, the 3-bond carbon-proton couplings ( 3JCH​ ) are characteristically stronger than the 2-bond couplings ( 2JCH​ ). This creates a diagnostic "double-strong" versus "double-weak" cross-peak intensity pattern in HMBC spectra, which is critical for assigning quaternary carbons (e.g., C7/C8 in fused pyrazolo-pyrans) relative to adjacent protons[5].

Quantitative Data Summary

The following table summarizes the diagnostic NMR parameters required to differentiate pyrazole structural features. (Note: 15 N chemical shifts are referenced to CH 3​ NO 2​ at 0 ppm).

Analytical TargetDiagnostic Nucleus / ExperimentTypical Observation / ShiftMechanistic Rationale
N1 (Substituted) 15 N NMR −170 to −180 ppmPyrrole-like nitrogen; shielded by the attached alkyl/aryl group.
N2 (Unsubstituted) 15 N NMR −60 to −80 ppmPyridine-like nitrogen; deshielded due to the localized lone pair.
N-Alkylation Site 1 H- 15 N HMBCStrong 2JHN​ to N1Direct through-bond correlation from the alkyl protons to the −175 ppm nitrogen definitively proves attachment[3].
C4 vs C3/C5 1 H- 13 C HMBCStrong 3JCH​ , Weak 2JCH​ The rigid geometry of the 5-membered ring favors stronger 3-bond scalar couplings, allowing differentiation of the carbon backbone[5].
1,5-Regioisomer 2D NOESY / ROESYPositive NOE Cross-peakSpatial proximity (< 5 Å) between the N1-substituent and the C5-proton/substituent. Absent in the 1,3-isomer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignments, this protocol employs an orthogonal validation strategy: through-bond connectivity (HMBC) must perfectly agree with through-space proximity (NOESY).

Step 1: Sample Preparation and Solvent Optimization
  • Assess the Substrate: Determine if the pyrazole is an unsubstituted 1H -pyrazole (prone to tautomerism) or an N -substituted derivative.

  • Solvent Selection:

    • For N -substituted pyrazoles , dissolve 15–20 mg of the compound in 600 µL of CDCl 3​ .

    • For 1H -pyrazoles , dissolve 15–20 mg in 600 µL of DMSO- d6​ to slow prototropic exchange via solvent-solute hydrogen bonding[2]. If signals remain broad, prepare for Variable Temperature (VT) NMR at −20∘ C to −40∘ C in THF- d8​ or DMF- d7​ [1].

Step 2: Baseline 1D Acquisition
  • Acquire a standard 1 H NMR spectrum (16–32 scans, relaxation delay D1=2 s).

  • Acquire a 13 C{1H} NMR spectrum (512–1024 scans, D1=2 s).

  • Analysis: Count the unique carbon environments to verify if the sample is a single regioisomer or a mixture.

Step 3: Through-Bond Mapping ( 1 H- 13 C and 1 H- 15 N HMBC)
  • 1 H- 13 C HMBC: Set the long-range coupling evolution delay to 62.5 ms (optimized for nJCH​=8 Hz). Map the "double-strong" 3JCH​ correlations to differentiate the C3, C4, and C5 positions[5].

  • 1 H- 15 N HMBC: This is the critical step. Set the evolution delay to 50 ms (optimized for nJHN​=10 Hz).

  • Analysis: Locate the N -substituent protons (e.g., an N -CH 3​ group). Observe which nitrogen it correlates to. It must show a strong correlation to the N1 signal at ∼−175 ppm[4].

Step 4: Orthogonal Through-Space Validation (NOESY)
  • Acquire a 2D NOESY (or ROESY for mid-sized molecules ~1000 Da to avoid zero-crossing). Use a mixing time ( τm​ ) of 300–500 ms .

  • Analysis: Look for a cross-peak between the N -substituent protons and the pyrazole ring protons.

    • If a correlation exists between the N -substituent and the proton at C5, you have the 1,5-disubstituted isomer .

    • If no correlation exists to the ring protons (but correlations exist to the C3 substituent), you have the 1,3-disubstituted isomer .

  • Self-Validation Check: The regiochemistry dictated by the NOESY spatial data must mathematically align with the connectivity mapped by the 1 H- 15 N HMBC. If they conflict, the sample is likely a co-eluting mixture of regioisomers.

Workflow Visualization

NMR_Elucidation Start Synthesized Pyrazole Mixture / Isomers Prep Sample Preparation (Select CDCl3 or DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D TautomerCheck Unsubstituted N-H? (Tautomerism Risk) Acq1D->TautomerCheck VTNMR Variable Temp (VT) NMR or Solvent Modification TautomerCheck->VTNMR Yes Acq2D 2D NMR Acquisition (1H-15N HMBC, NOESY) TautomerCheck->Acq2D No VTNMR->Acq2D DataAnalysis Cross-Correlate 3J_CH, 2J_HN, and NOE Signals Acq2D->DataAnalysis Regio Regioisomer Assigned? DataAnalysis->Regio Regio->Acq2D No (Refine Params) Success Unambiguous Structure Elucidation Regio->Success Yes

Decision tree for the NMR structural elucidation of pyrazole derivatives.

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study fu-berlin.de
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles cdnsciencepub.com
  • Structure Elucidation of a Pyrazolo[3,4]pyran Deriv
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Method

Application of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in agrochemical synthesis

An In-depth Technical Guide to the Application of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in Agrochemical Synthesis Authored by: A Senior Application Scientist Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating highly effective fungicides, herbicides, and insecticides.[1] Its unique electronic properties and the ability to be readily functionalized at multiple positions have allowed for the fine-tuning of biological activity and selectivity. Among the vast array of pyrazole derivatives, 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol has emerged as a particularly valuable intermediate. The presence of the cyclopropyl group often enhances metabolic stability and target-binding affinity, making it a desirable moiety in the design of new active ingredients.[2]

This technical guide provides a comprehensive overview of the synthesis and application of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in the agrochemical industry. We will delve into detailed, field-proven protocols for its synthesis and its subsequent conversion into high-value fungicidal and herbicidal compounds. The causality behind experimental choices will be elucidated, providing researchers and drug development professionals with the practical insights necessary for successful synthesis and innovation.

Synthesis of the Key Intermediate: 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

The most common and efficient method for the synthesis of pyrazol-5-ones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3] In the case of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol, the reaction proceeds via the cyclocondensation of cyclopropylhydrazine with ethyl acetoacetate.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of cyclopropylhydrazine on the ketonic carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the stable pyrazol-5-ol ring after the elimination of ethanol. The reaction is typically catalyzed by an acid.[4][5]

Knorr_Pyrazole_Synthesis reagents Cyclopropylhydrazine + Ethyl Acetoacetate intermediate Hydrazone Intermediate reagents->intermediate Condensation (-H₂O) product 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol intermediate->product Intramolecular Cyclization (-EtOH)

Caption: Knorr pyrazole synthesis workflow.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

This protocol provides a robust method for the laboratory-scale synthesis of the target pyrazolol.

Materials:

  • Cyclopropylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Free Cyclopropylhydrazine: In a 250 mL round-bottom flask, dissolve cyclopropylhydrazine hydrochloride (10.0 g, 92.1 mmol) in water (50 mL). Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (3.68 g, 92.1 mmol) in water (20 mL), keeping the temperature below 10 °C. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain cyclopropylhydrazine as a colorless oil. Caution: Hydrazine derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cyclocondensation Reaction: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethyl acetoacetate (11.9 g, 91.5 mmol) in ethanol (100 mL). Add glacial acetic acid (1 mL) as a catalyst. Heat the solution to a gentle reflux.

  • Addition of Cyclopropylhydrazine: Add the previously prepared cyclopropylhydrazine (6.6 g, 91.5 mmol) dropwise to the refluxing solution over 30 minutes.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The product spot should be visible under UV light or after staining with potassium permanganate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Summary for Synthesis:

ParameterValue
Yield 75-85%
Appearance White to off-white solid
Melting Point 110-112 °C
Purity (by HPLC) >98%

Application in Agrochemical Synthesis

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a versatile building block for the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its utility stems from the ability to further functionalize the pyrazole ring, especially at the 4-position and the 5-hydroxyl group.

Fungicide Synthesis: Precursor to Pyrazolo[1,5-a]pyrimidine Fungicides

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have demonstrated potent fungicidal activity.[6][7][8] The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. Therefore, 1-cyclopropyl-3-methyl-1-pyrazol-5-ol can be converted to the corresponding 5-aminopyrazole, which then serves as the key intermediate for building the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 1: Synthesis of 5-Amino-1-cyclopropyl-3-methyl-1H-pyrazole

This protocol describes the conversion of the pyrazol-5-ol to the corresponding amine.

Amination_Workflow start 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol step1 Chlorination (POCl₃) start->step1 intermediate 5-Chloro-1-cyclopropyl-3-methyl-1H-pyrazole step1->intermediate step2 Amination (NH₃) intermediate->step2 product 5-Amino-1-cyclopropyl-3-methyl-1H-pyrazole step2->product

Caption: Workflow for the synthesis of 5-aminopyrazole.

Procedure:

  • Chlorination: In a 100 mL round-bottom flask, place 1-cyclopropyl-3-methyl-1-pyrazol-5-ol (5.0 g, 35.7 mmol) and add phosphorus oxychloride (POCl₃, 15 mL) slowly at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole.

  • Amination: Transfer the crude 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole to a pressure vessel. Add a solution of ammonia in methanol (7N, 50 mL). Seal the vessel and heat at 120 °C for 12 hours. Cool the vessel to room temperature, and carefully vent any excess pressure. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 5-Amino-1-cyclopropyl-3-methyl-1H-pyrazole.[9]

Protocol 2: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Fungicide

This protocol outlines the synthesis of a fungicidally active pyrazolo[1,5-a]pyrimidine from the 5-aminopyrazole intermediate.[10][11]

Fungicide_Synthesis reagents 5-Amino-1-cyclopropyl-3-methyl-1H-pyrazole + Ethyl Acetoacetate product 2-Cyclopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol reagents->product Cyclocondensation (Acid Catalyst)

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine fungicide.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-Amino-1-cyclopropyl-3-methyl-1H-pyrazole (2.0 g, 14.5 mmol), ethyl acetoacetate (2.0 g, 15.4 mmol), and polyphosphoric acid (10 g).

  • Reaction: Heat the mixture at 130-140 °C for 2 hours with stirring.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a 10% sodium hydroxide solution. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Herbicide Synthesis: A Potential Intermediate for Sulfonylurea Herbicides

The pyrazole scaffold is also a key component of several acetolactate synthase (ALS) inhibiting herbicides, such as pyrazosulfuron-ethyl.[6] While the commercial synthesis of pyrazosulfuron-ethyl starts from a different pyrazole derivative, the structural similarity suggests that 1-cyclopropyl-3-methyl-1-pyrazol-5-ol could be a valuable precursor for novel sulfonylurea herbicides. The synthesis would involve the introduction of a sulfonamide group at the 4-position of the pyrazole ring, followed by reaction with a pyrimidine derivative.

Herbicide_Concept_Pathway start 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol step1 Sulfonylation start->step1 intermediate1 4-Chlorosulfonyl-1-cyclopropyl-3-methyl-1-pyrazol-5-ol step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 4-Sulfonamido-1-cyclopropyl-3-methyl-1-pyrazol-5-ol step2->intermediate2 step3 Coupling with Pyrimidine intermediate2->step3 product Novel Pyrazole Sulfonylurea Herbicide step3->product

Caption: Conceptual pathway for a novel pyrazole sulfonylurea herbicide.

Conclusion

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward synthesis via the Knorr pyrazole condensation makes it an accessible building block for further chemical elaboration. As demonstrated, this pyrazolol can be efficiently converted into key precursors for both fungicidal pyrazolo[1,5-a]pyrimidines and potentially novel herbicidal sulfonylureas. The protocols and insights provided in this guide are intended to empower researchers and professionals in the agrochemical industry to leverage the full potential of this important scaffold in the development of next-generation crop protection solutions.

References

  • AERU. (2026, February 3). Pyrazosulfuron-ethyl (Ref: NC 311). University of Hertfordshire. [Link]

  • Chen, Q., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. [Link]

  • Chittireddy, C. R., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

  • El-Metwaly, N. M. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Chilean Chemical Society, 66(1), 5095-5102. [Link]

  • Gou, Y., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. [Link]

  • Hassan, A. S., et al. (2018). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469. [Link]

  • Jadhav, G. R., et al. (2018). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(5), 1149-1172. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. [Link]

  • Shawali, A. S., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 184-197. [Link]

  • Singh, P. P., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1229-1233. [Link]

  • Su, C., et al. (2022). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 70(40), 12499-12514. [Link]

  • Tajbakhsh, M., et al. (2015). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469. [Link]

  • Tamaddon, F., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Verma, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Application

Application Notes and Protocols: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. When fused with a cyclopropyl group, the resulting 1-cyclopropyl-pyrazole moiety offers an array of advantageous physicochemical properties. The cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by introducing favorable conformational constraints.[4] This combination has proven particularly fruitful in the development of highly selective and potent kinase inhibitors, a cornerstone of modern oncology and immunology.[5][6][7]

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol, a versatile and high-value intermediate for the synthesis of advanced pharmaceutical compounds. We will delve into a detailed, field-proven protocol for its synthesis, followed by its application in the construction of a representative kinase inhibitor scaffold, underscoring its significance for researchers, scientists, and drug development professionals.

Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol: A Modernized Knorr-Type Cyclocondensation

The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol is elegantly achieved through a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] In this specific application, ethyl acetoacetate serves as the 1,3-dicarbonyl component, and cyclopropylhydrazine provides the hydrazine moiety.

Reaction Principle

The reaction proceeds via a two-step mechanism. Initially, the more nucleophilic nitrogen of cyclopropylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the stable pyrazolone ring. The reaction is typically acid-catalyzed, which facilitates both the initial condensation and the final dehydration steps.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

Materials:

  • Cyclopropylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Deionized water

  • Diatomaceous earth

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyclopropylhydrazine Free Base (in situ):

    • In a 250 mL three-neck round-bottom flask, dissolve cyclopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in deionized water (5 volumes).

    • Stir the mixture at room temperature for 30 minutes to generate the free base of cyclopropylhydrazine.

  • Reaction Setup:

    • To the aqueous solution of cyclopropylhydrazine, add absolute ethanol (10 volumes).

    • Equip the flask with a reflux condenser and a dropping funnel containing ethyl acetoacetate (1.05 eq).

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C).

    • Add the ethyl acetoacetate dropwise over a period of 30-45 minutes.

    • After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 eq).

    • Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add deionized water (10 volumes) and stir for 30 minutes to induce precipitation.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Filter the crude product through a bed of diatomaceous earth using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 5 volumes).

  • Purification:

    • Recrystallize the crude solid from a mixture of ethanol and water (e.g., 80:20) to afford 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol as a crystalline solid.

    • Dry the purified product under vacuum at 40-50 °C.

Data Presentation: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol
ParameterValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Typical Yield 75-85%
Purity (by HPLC) >98%
Melting Point 145-148 °C
Visualization of the Synthetic Workflow

G cluster_0 In Situ Free Base Formation cluster_1 Cyclocondensation Reaction cluster_2 Isolation & Purification A Cyclopropylhydrazine HCl + Sodium Acetate in Water B Cyclopropylhydrazine (Free Base) A->B Stir at RT D Reaction Mixture in Ethanol B->D C Ethyl Acetoacetate C->D Dropwise Addition E Reflux with Acetic Acid Catalyst D->E F Crude Product Mixture E->F 4-6 hours G Concentration F->G H Precipitation in Water G->H I Filtration H->I J Recrystallization I->J K Pure 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol J->K

Caption: Synthetic workflow for 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol is a versatile intermediate that can be readily functionalized at multiple positions. The hydroxyl group can be converted to a leaving group (e.g., chloride) for subsequent nucleophilic substitution, and the pyrazole ring can undergo various electrophilic substitution reactions. A prominent application of this intermediate is in the synthesis of kinase inhibitors, where the pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of the target kinase.[5][6]

Representative Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a generic N-(1-cyclopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pyridin-4-yl)pyrimidin-2-amine scaffold, which is representative of many kinase inhibitors.

Step 1: Chlorination of the Pyrazolol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole. This intermediate is often used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube, combine 5-chloro-1-cyclopropyl-3-methyl-1H-pyrazole (1.0 eq), 4-(pyridin-4-yl)pyrimidin-2-amine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Add a dry, degassed solvent such as 1,4-dioxane or toluene. Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford the final kinase inhibitor scaffold.

Visualization of the Reaction Pathway

G A 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol B 5-Chloro-1-cyclopropyl-3-methyl-1H-pyrazole A->B POCl₃, Reflux D N-(1-Cyclopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pyridin-4-yl)pyrimidin-2-amine (Kinase Inhibitor Scaffold) B->D Pd₂(dba)₃, Xantphos, Cs₂CO₃ Dioxane, 110 °C C 4-(Pyridin-4-yl)pyrimidin-2-amine C->D

Caption: Synthesis of a kinase inhibitor scaffold from the intermediate.

Conclusion: A Versatile Building Block for Future Therapeutics

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol represents a strategically important intermediate in the synthesis of complex pharmaceutical compounds. Its straightforward and scalable synthesis, coupled with the favorable pharmacological properties imparted by the cyclopropyl-pyrazole motif, makes it a valuable tool for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this versatile building block in the creation of next-generation therapeutics, particularly in the realm of kinase inhibitors for oncology and other critical disease areas.

References

  • Barot, V. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-793.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376.
  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2454-2458.
  • Fustero, S., et al. (2018).
  • Ghoreschi, K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4945.
  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • Kumar, V., & Aggarwal, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031.
  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1854.
  • Mohareb, R. M., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3648-3659.
  • Smole, A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(10), 6891-6908.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent and selective DDR1/2 inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(7), 3079-3094.

Sources

Method

Precision N-Alkylation of Pyrazoles: Strategies for Regiocontrol and High-Yield Synthesis

Introduction & Mechanistic Rationale Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics such as celecoxib, ruxolitinib, and crizotinib[1]. A persistent chall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics such as celecoxib, ruxolitinib, and crizotinib[1]. A persistent challenge in the derivatization of these heterocycles is the regioselective N-alkylation of unsymmetrical 1H-pyrazoles. Due to rapid annular tautomerism, the N-H proton rapidly exchanges between the N1 and N2 positions, rendering both nitrogen atoms nucleophilic[2].

When subjected to basic conditions, deprotonation yields a delocalized pyrazolide anion. The subsequent electrophilic attack is governed by a delicate interplay of steric hindrance, the electronic effects of adjacent substituents (C3 vs. C5), and the nature of the transition state[3].

  • Thermodynamic vs. Kinetic Control: Strong bases (e.g., NaH) in polar aprotic solvents (e.g., THF) often lead to irreversible deprotonation, creating a "naked," highly reactive anion. Under these conditions, alkylation typically occurs at the sterically less hindered nitrogen, representing the thermodynamic preference[4].

  • Attractive Interactions: Recent crystallographic studies have demonstrated that non-covalent attractive interactions between the alkylating agent and pyrazole substituents can override simple steric bias, enabling highly regioselective N1-alkylation (>99.9:1) under specific catalyst-free or mild base conditions[5].

G P Unsymmetrical 1H-Pyrazole (Tautomeric Equilibrium) B Base Deprotonation (NaH, K2CO3, etc.) P->B A Pyrazolide Anion (Delocalized) B->A E Electrophile (R-X) Attack A->E R1 N1-Alkyl Isomer (Sterically/Electronically Favored) E->R1 Major Pathway R2 N2-Alkyl Isomer (Minor/Kinetic Product) E->R2 Minor Pathway

Caption: Mechanistic pathway of base-mediated pyrazole N-alkylation and regioisomer formation.

Strategic Selection of Reaction Conditions

To achieve predictable regiocontrol, the choice of base, solvent, and electrophile must be treated as an integrated system. The table below synthesizes field-proven conditions for directing N-alkylation[4][6][7].

Quantitative Comparison of Alkylation Strategies
MethodologyBase / CatalystSolventMechanism / IntermediateTypical RegioselectivityKey Application / Advantage
Standard Base-Mediated NaHTHFIrreversible deprotonation, naked anionHigh N1 (Steric control)Best for primary alkyl halides; high yield[4].
Mild Base-Mediated K₂CO₃ or Cs₂CO₃DMF / DMSOReversible deprotonation, tight ion pairModerate to High N1Tolerates sensitive functional groups; scalable[5].
Acid-Catalyzed Camphorsulfonic Acid (CSA)DCECarbocationic character via trichloroacetimidatesSteric-driven (Major N1)Avoids basic conditions entirely; mild (RT)[6].
Mitsunobu Reaction PPh₃, DIADTHF / ToluenePhosphonium intermediateSubstrate dependentNeutral conditions; enables stereoinversion of alcohols[4].

Experimental Protocols

The following protocols are designed as self-validating workflows. Researchers are advised to monitor reactions via LC-MS and confirm final regiochemistry using 2D NMR (NOESY/HMBC), as 1D ¹H NMR chemical shifts can be ambiguous for pyrazole regioisomers.

Protocol A: General Base-Mediated N-Alkylation (Thermodynamic Control)

This approach utilizes sodium hydride to ensure complete deprotonation, favoring alkylation at the least sterically hindered nitrogen[4][7].

Materials:

  • Unsymmetrical 1H-pyrazole (1.0 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M relative to pyrazole) and cool to 0 °C using an ice bath.

  • Add the 1H-pyrazole (1.0 equiv) portion-wise or dropwise (if liquid/solution) to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the pyrazolide anion[7].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Monitoring: Track reaction progress via TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate any trace N2-isomer.

Workflow Step1 1. Substrate Prep Dissolve Pyrazole in Anhydrous Solvent Step2 2. Deprotonation Add NaH at 0°C Wait for H2 cessation Step1->Step2 Step3 3. Alkylation Dropwise addition of Alkyl Halide Step2->Step3 Step4 4. Monitoring Track via TLC / LC-MS Step3->Step4 Step5 5. Quench & Workup NH4Cl quench, Extract, Dry over Na2SO4 Step4->Step5 Step6 6. Validation Chromatography & 2D NMR (NOESY) Step5->Step6

Caption: Step-by-step experimental workflow for the base-mediated N-alkylation of pyrazoles.

Protocol B: Acid-Catalyzed Alkylation with Trichloroacetimidates

For substrates sensitive to strong bases, Brønsted acid-catalyzed alkylation using trichloroacetimidates offers a robust alternative[6][7].

Materials:

  • 1H-pyrazole (1.0 equiv)

  • Trichloroacetimidate electrophile (1.0 equiv)

  • Camphorsulfonic acid (CSA) (0.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an argon atmosphere, add the pyrazole (1.0 equiv), the trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv)[7].

  • Reaction: Add anhydrous DCE to achieve a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours. The mildly acidic conditions facilitate the transfer of the alkyl group without generating a highly reactive pyrazolide anion[6].

  • Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.

Protocol C: Mitsunobu N-Alkylation

The Mitsunobu reaction is ideal for coupling pyrazoles with primary or secondary alcohols under neutral conditions, proceeding with inversion of stereochemistry at the alcohol carbon[4].

Materials:

  • 1H-pyrazole (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Dissolve the pyrazole (1.0 equiv), alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C.

  • Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Concentrate the mixture in vacuo. To precipitate triphenylphosphine oxide (TPPO), suspend the residue in cold diethyl ether/hexanes, filter, and concentrate the filtrate.

  • Purify the product by flash chromatography.

Analytical Validation & Troubleshooting

Determining the exact site of alkylation (N1 vs. N2) is the most critical post-reaction step.

  • Do not rely solely on 1D ¹H NMR. The chemical shifts of the pyrazole C3-H and C5-H protons can be heavily influenced by solvent effects and the anisotropy of the newly installed alkyl group.

  • Use 2D NOESY/ROESY: Observe spatial correlations between the protons of the new N-alkyl group and the adjacent pyrazole ring proton (C5-H).

  • Use 2D HMBC: Look for ³J carbon-proton couplings between the N-alkyl protons and the C5 carbon of the pyrazole ring.

  • Protecting Group Strategies: If direct alkylation yields intractable mixtures, consider utilizing a SEM-group transposition strategy. Sequential C-arylation followed by N-alkylation of SEM-protected pyrazoles can provide complete regiocontrol[8].

Sources

Application

Application Note: Large-Scale Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS: 1823352-76-6)[1] Executive Summary & Mechanistic Rationale The pyrazole core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (CAS: 1823352-76-6)[1]

Executive Summary & Mechanistic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and analgesic agents[2]. The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol relies on a regioselective adaptation of the classic Knorr Pyrazole Synthesis[3][4].

As a process chemist scaling this reaction, understanding the mechanistic causality is paramount to controlling yield and purity. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a substituted hydrazine (cyclopropylhydrazine)[5].

Regioselectivity Causality: Cyclopropylhydrazine possesses two distinct nitrogen atoms. The terminal primary amine ( −NH2​ ) is less sterically hindered and exhibits higher nucleophilicity than the secondary amine attached to the cyclopropyl ring. Consequently, the terminal −NH2​ selectively attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate[4]. Subsequent thermal cyclization is driven by the intramolecular attack of the secondary nitrogen on the ester carbonyl, expelling ethanol and yielding the desired 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol. The product exists in a tautomeric equilibrium with its pyrazolone form[6].

Retrosynthetic Analysis & Reagent Selection

To ensure process safety and scalability, reagent selection must mitigate the inherent instability of free hydrazines.

  • Hydrazine Source: Cyclopropylhydrazine is utilized as a hydrochloride salt to prevent auto-oxidation and degradation during storage.

  • Base Selection: Anhydrous sodium acetate (NaOAc) is chosen over strong bases (like NaOH). NaOAc effectively neutralizes the HCl salt to liberate the free hydrazine, but it is mild enough to prevent the unwanted base-catalyzed hydrolysis of the ethyl acetoacetate ester.

  • Solvent: Absolute ethanol is selected as it solubilizes the intermediates, safely dissipates the heat of the initial condensation, and provides an optimal boiling point (78 °C) for the thermal cyclization step[2].

Quantitative Stoichiometry & Material Requirements
Reagent / MaterialMW ( g/mol )EquivalentsMass/Volume (1.0 mol scale)Function
Cyclopropylhydrazine HCl 108.571.05114.0 gNucleophile / Hydrazine source
Ethyl Acetoacetate 130.141.00130.1 g (~126 mL)Electrophile / 1,3-Dicarbonyl
Sodium Acetate (Anhydrous) 82.031.1090.2 gBase / Buffer
Ethanol (Absolute) 46.07Solvent1000 mLReaction Medium
1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol 138.171.00 (Theoretical)138.17 gTarget Product [1]

Process Flow & Reaction Pathway

The following workflow illustrates the critical path from raw materials to the isolated pyrazole core.

G N1 Cyclopropylhydrazine HCl + Ethyl Acetoacetate N2 Neutralization & Mixing (Base: NaOAc, Solvent: EtOH) N1->N2 N3 Hydrazone Intermediate Formation (0-5 °C) N2->N3 Exothermic Control N4 Thermal Cyclization (Reflux, 78 °C, 3 h) N3->N4 Heat N5 Solvent Evaporation & Aqueous Workup N4->N5 -H2O, -EtOH N6 Crystallization (Ice-water bath) N5->N6 N7 1-Cyclopropyl-3-methyl- 1H-pyrazol-5-ol N6->N7 Filtration

Caption: Reaction workflow for the synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Detailed Experimental Protocol (Self-Validating System)

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure that deviations are caught before downstream failures occur.

Step 1: Preparation of the Free Hydrazine Base
  • Equipment Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

  • Charging: Charge the reactor with 1000 mL of absolute ethanol and 90.2 g (1.10 mol) of anhydrous sodium acetate.

  • Neutralization: Begin moderate stirring (250 rpm) and add 114.0 g (1.05 mol) of cyclopropylhydrazine hydrochloride.

  • Validation Check: Stir the suspension for 30 minutes at ambient temperature (20–25 °C). Self-Validation: Verify that the pH of an aliquot (diluted 1:1 with water) is approximately 6.5–7.0. The formation of insoluble sodium chloride (NaCl) will be visibly apparent as a fine white suspension.

Step 2: Hydrazone Formation (Exothermic Control)
  • Cooling: Circulate coolant through the reactor jacket to bring the internal mixture temperature down to 0–5 °C.

  • Addition: Load the addition funnel with 130.1 g (1.00 mol) of ethyl acetoacetate.

  • Causality-Driven Execution: Add the ethyl acetoacetate dropwise over 45–60 minutes. Why? The initial condensation to form the hydrazone is highly exothermic[6]. Uncontrolled heat evolution at this stage promotes the formation of bis-adducts and degrades the hydrazine.

  • Monitoring: Maintain the internal temperature strictly below 10 °C during the entire addition process.

Step 3: Thermal Cyclization
  • Heating: Once the addition is complete, disable the cooling jacket and gradually apply heat to bring the reactor to reflux (approximately 78 °C).

  • Cyclization: Maintain reflux for 3 to 4 hours. The thermal energy is required to overcome the activation barrier for the intramolecular attack of the secondary amine onto the ester, driving off ethanol[3].

  • In-Process Control (IPC): At the 3-hour mark, withdraw a 0.5 mL sample. Run a TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes) or rapid HPLC analysis. Self-Validation: The reaction is deemed complete when the ethyl acetoacetate peak is entirely consumed (<1% remaining) and a highly UV-active spot corresponding to the pyrazole core dominates the chromatogram.

Step 4: Workup and Isolation
  • Filtration: Cool the reaction mixture to 40 °C. Filter the mixture through a Celite pad to remove the precipitated NaCl. Wash the filter cake with 100 mL of warm ethanol to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove approximately 80% of the ethanol volume.

  • Crystallization: Transfer the concentrated oily residue to a beaker equipped with a magnetic stirrer. Vigorously stir while slowly adding 500 mL of ice-cold distilled water. The sudden change in solvent polarity will induce the precipitation of the pyrazole.

  • Maturation: Cool the aqueous suspension to 0–5 °C for 2 hours to maximize crystal growth and yield.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with 100 mL of ice-cold water, followed by 50 mL of cold heptane. Causality: The heptane wash strips away any unreacted lipophilic ethyl acetoacetate or organic impurities without dissolving the target pyrazole.

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours to constant weight.

Analytical Validation Parameters

To confirm the identity and purity of the synthesized 1-cyclopropyl-3-methyl-1H-pyrazol-5-ol, validate against the following expected parameters:

Analytical MethodExpected Observation / Specification
HPLC Purity 95.0% (Area %)[1]
Mass Spectrometry (ESI+) [M+H]+ expected at m/z 139.08[7]
1 H NMR (DMSO- d6​ ) Singlet at ~5.2 ppm (aromatic CH, C4), Singlet at ~2.1 ppm (CH3), Multiplets at ~0.8-1.0 ppm (cyclopropyl CH2)
Appearance Off-white to pale yellow crystalline solid

Sources

Method

Application Notes and Protocols for the Purification of Pyrazole Compounds

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors.[1][2] The biological activity and safety profile of these compounds are intrinsically linked to their purity. Impurities, such as regioisomers, unreacted starting materials, or synthetic byproducts, can confound biological data, introduce toxicity, and complicate regulatory approval.[3] Therefore, robust and efficient purification is a critical, non-negotiable step in the research and development pipeline.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for pyrazole compounds. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles behind each method, enabling scientists to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, ensuring the isolation of pyrazoles with the high degree of purity required for downstream applications.

Chapter 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. In typical pyrazole syntheses, such as the Knorr synthesis involving a 1,3-dicarbonyl and a hydrazine, several classes of impurities are common.[4]

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of regioisomeric pyrazole products. These isomers often have very similar physical properties, making their separation a significant challenge.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine starting materials in the crude product.[3]

  • Reaction Intermediates: Incomplete cyclization or aromatization may result in pyrazoline intermediates as byproducts.[3]

  • Colored Impurities: Side reactions or the decomposition of certain reagents, particularly phenylhydrazine, can produce highly colored impurities that contaminate the final product.[3][5]

Initial assessment of the crude product using analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for diagnosing the impurity profile and selecting the most appropriate purification strategy.[3][6]

Chapter 2: Purification Strategy Selection

The optimal purification strategy depends on the physical state of the target pyrazole (solid or oil), the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

G start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction (for basic pyrazoles) start->acid_base Non-basic impurities present? is_liquid Product is an oil/liquid is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_liquid->chromatography distillation Distillation (for thermally stable liquids) is_liquid->distillation check_purity Purity Check (TLC/HPLC) recrystallization->check_purity pure_solid High Purity Solid chromatography->pure_solid pure_liquid High Purity Liquid chromatography->pure_liquid acid_base->recrystallization acid_base->chromatography distillation->pure_liquid check_purity->chromatography Impure (e.g., regioisomers) check_purity->pure_solid Pure G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery tlc 1. TLC Analysis (Find Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap

Sources

Application

Application Notes and Protocols for the Use of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol in Dye and Pigment Manufacturing

Introduction: The Role of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol in Modern Colorant Chemistry Pyrazolone derivatives are a cornerstone in the synthesis of a wide array of dyes and pigments, prized for their ability to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol in Modern Colorant Chemistry

Pyrazolone derivatives are a cornerstone in the synthesis of a wide array of dyes and pigments, prized for their ability to produce vibrant colors, particularly in the yellow to red spectrum, with good lightfastness and thermal stability.[1][2] The subject of these application notes, 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol, is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the N1 position, a methyl group at the C3 position, and a hydroxyl group at the C5 position, leading to its tautomeric pyrazolone form. The presence of the cyclopropyl group is of particular interest as it can impart unique properties to the resulting colorants, such as enhanced stability and modified solubility, compared to more common N-aryl or N-alkyl substituted pyrazolones.

These notes will provide a comprehensive guide for researchers and scientists on the synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol and its subsequent use as a coupling component in the manufacturing of azo dyes and pigments. The protocols are designed to be self-validating, with explanations for key experimental choices and detailed characterization steps.

Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol can be achieved through the condensation of cyclopropylhydrazine with a β-ketoester, such as ethyl acetoacetate. This is a classical and efficient method for the formation of the pyrazolone ring.[3]

Protocol 1: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

Objective: To synthesize 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol from cyclopropylhydrazine and ethyl acetoacetate.

Materials:

  • Cyclopropylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Cyclopropylhydrazine Free Base: In a round-bottom flask, dissolve cyclopropylhydrazine hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the solution is strongly basic (pH > 12). The cyclopropylhydrazine free base will separate as an oily layer. Extract the free base with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic and potentially volatile. Handle in a well-ventilated fume hood.

  • Condensation Reaction: To a solution of sodium ethoxide (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. After the addition is complete, add the freshly prepared cyclopropylhydrazine (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. The resulting residue is then partitioned between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Expected Outcome: A white to off-white crystalline solid.

G cluster_synthesis Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol start Start: Cyclopropylhydrazine & Ethyl Acetoacetate step1 Condensation with Sodium Ethoxide in Ethanol start->step1 Reagents step2 Reflux (4-6 hours) step1->step2 Heat step3 Neutralization & Solvent Removal step2->step3 Cool & Neutralize step4 Extraction & Drying step3->step4 Work-up step5 Purification (Recrystallization/Chromatography) step4->step5 Crude Product end_product Product: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol step5->end_product Purified Product

Caption: Workflow for the synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Application in Azo Dye & Pigment Synthesis

1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol serves as an excellent coupling component for the synthesis of azo dyes and pigments. The active methylene group at the C4 position of the pyrazolone ring is highly susceptible to electrophilic attack by a diazonium salt.[4]

Reaction Mechanism: Azo Coupling

The synthesis of azo dyes from 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol involves a two-step process:

  • Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with the electron-rich 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol. The coupling occurs at the C4 position to form the stable azo compound.

G cluster_mechanism Azo Coupling Reaction Mechanism amine Aromatic Amine (Ar-NH2) diazonium Diazonium Salt (Ar-N2+) amine->diazonium Diazotization (NaNO2, HCl, 0-5°C) azo_dye Azo Dye Product diazonium->azo_dye Electrophilic Attack pyrazolone 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol pyrazolone->azo_dye Coupling at C4

Caption: General mechanism for the synthesis of azo dyes.

Protocol 2: Synthesis of a Representative Azo Dye

Objective: To synthesize an azo dye by coupling diazotized 4-nitroaniline with 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol

  • Sodium hydroxide

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 250 mL beaker, add 4-nitroaniline (1.38 g, 0.01 mol) to a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir until a fine slurry is obtained.

  • Cool the slurry to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in water (5 mL) and cool to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. The solution should be clear.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol (1.38 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).

  • Add a solution of sodium acetate (2 g) in water (20 mL) to the pyrazolone solution and cool to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the stirred pyrazolone solution over 30 minutes. Maintain the temperature below 5 °C.

  • A colored precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the dye in an oven at 60-70 °C.

Purification: The crude dye can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a product of high purity.

Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-500 nm for yellow/orange dyes), indicating the presence of the extended conjugated system of the azo chromophore.
FTIR Spectroscopy Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C=O stretching of the pyrazolone ring (around 1650-1700 cm⁻¹), and vibrations associated with the aromatic and cyclopropyl groups.[2]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the diazo component, the methyl protons, and the characteristic upfield signals for the cyclopropyl protons. The absence of a signal for the C4 proton of the pyrazolone confirms coupling at this position.[2]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the final azo dye, confirming the successful coupling reaction.

Properties and Advantages of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol Derived Dyes

The incorporation of a cyclopropyl group at the N1 position of the pyrazolone ring is expected to influence the properties of the resulting dyes in several ways:

  • Color: The electron-donating nature of the cyclopropyl group may lead to a slight bathochromic (red) shift in the absorption maximum compared to N-unsubstituted or N-methyl analogues, potentially resulting in deeper, more intense colors.

  • Solubility: The cyclopropyl group can increase the lipophilicity of the dye molecule, which may enhance its solubility in organic solvents and polymer matrices, a desirable property for disperse dyes used in synthetic fibers and plastics.

  • Fastness Properties: Pyrazolone-based dyes are known for their good lightfastness and thermal stability.[1] The rigid and stable cyclopropyl ring may further enhance these properties by restricting molecular vibrations and protecting the chromophore from degradation.

  • Versatility: A wide range of colors can be achieved by varying the aromatic amine used for the diazonium salt, allowing for the creation of a diverse palette of dyes and pigments from a single coupling component.[1]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[5] Do not ingest.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Google Patents.
  • Google Patents.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

  • Carlo Erba Reagents. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Google Patents. US5144015A - Synthesis of pyrazole dyes.
  • PubChem. Process of dyeing human hair based on pyrazolone compounds - Patent US-3820948-A. [Link]

  • European Patent Office. EP 3999505 B1 - PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES. [Link]

  • PMC. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.... [Link]

  • ResearchGate. Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... [Link]

  • Prima Chemicals. (December 13 2023). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • PMC. (September 13 2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]

  • Semantic Scholar. (August 11 2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • ResearchGate. (August 07 2025). Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group | Request PDF. [Link]

  • PubChemLite. 1-cyclopropyl-3-methyl-1-pyrazol-5-ol. [Link]

  • PubMed. (January 15 2020). Photophysical Properties of New Pyrazolone Based Azo- Compounds. [Link]

  • ResearchGate. (March 01 2026). (PDF) Synthesis of New Pyrazolone Dyes. [Link]

  • PMC - NIH. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • Rsc.org. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to address the common challenges encountered during the synthesis of pyrazole derivatives. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers in a direct question-and-answer format.

Category 1: Low Yield and Reaction Failure

Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the first things I should check?

A low yield is a frequent issue that can often be traced back to a few key areas before exploring more complex side reactions. A systematic troubleshooting approach is crucial.[1]

Core Areas for Initial Investigation:

  • Reagent Quality and Stability:

    • Hydrazine Derivatives: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to degradation over time through oxidation by air and light.[1] This decomposition can introduce colored impurities and reduce the concentration of the active nucleophile.

      • Expert Tip: Always use freshly opened or purified hydrazine. If you suspect degradation, consider using a more stable salt form, such as phenylhydrazine hydrochloride, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.[1]

    • 1,3-Dicarbonyl or Equivalent Starting Material: Ensure the purity of your dicarbonyl compound. For instance, β-ketonitriles can be prone to hydrolysis, especially under acidic or basic conditions, which consumes the starting material before it can react with the hydrazine.[2]

  • Reaction Stoichiometry:

    • Ensure the accurate measurement of your reactants. While a 1:1 stoichiometry is theoretically required, sometimes using a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[2]

  • Fundamental Reaction Conditions:

    • Time and Temperature: The reaction may not have reached completion. Monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1][2] If the reaction has stalled, a moderate increase in temperature may be necessary to overcome the activation energy for the cyclization step.[2]

Below is a workflow to guide your initial troubleshooting process.

G start Low Yield or Reaction Failure reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions Reagents OK sub_hydrazine Is Hydrazine fresh/pure? (Can degrade/oxidize) reagents->sub_hydrazine workup Step 3: Evaluate Workup & Purification conditions->workup Conditions OK sub_time Sufficient Reaction Time? (Monitor by TLC/LCMS) conditions->sub_time success Problem Resolved workup->success Workup OK sub_extraction Product lost during extraction? (Check aqueous layer) workup->sub_extraction sub_sm Is Starting Material pure? (e.g., free from hydrolysis) sub_hydrazine->sub_sm Yes sol_hydrazine Use fresh/purified hydrazine. Consider inert atmosphere. sub_hydrazine->sol_hydrazine No sol_sm Purify starting material. Use neutral/anhydrous conditions. sub_sm->sol_sm No sub_temp Optimal Temperature? (Too low may stall cyclization) sub_time->sub_temp Yes sol_time Increase reaction time. sub_time->sol_time No sol_temp Increase temperature. sub_temp->sol_temp No sub_cryst Incomplete precipitation or crystallization? sub_extraction->sub_cryst No sol_extraction Adjust pH, use different solvent. sub_extraction->sol_extraction Yes sol_cryst Cool to lower temp, use anti-solvent. sub_cryst->sol_cryst Yes

Caption: A systematic workflow for troubleshooting low yields.

Q2: My reaction seems to stop after forming an intermediate. How can I push the reaction to completion?

This is a classic case of forming a stable hydrazone or enamine intermediate that fails to undergo the final intramolecular cyclization.[1][2] The Knorr pyrazole synthesis is a two-step process: (1) condensation to form a C=N bond and (2) intramolecular cyclization followed by dehydration.[1][3] If the second step is slow, the intermediate can accumulate.

Causality and Solutions:

  • Insufficient Activation: The remaining carbonyl group may not be sufficiently electrophilic for the second nitrogen atom to attack. This intramolecular step is often the rate-determining step.

    • Solution 1: Add a Catalyst. A catalytic amount of acid (e.g., glacial acetic acid, HCl) protonates the carbonyl oxygen, making the carbon much more electrophilic and promoting the ring-closing step.[3][4]

    • Solution 2: Increase Temperature. Providing more thermal energy can help overcome the activation barrier for cyclization. If you isolated the hydrazone intermediate, you can re-subject it to the reaction conditions at a higher temperature.[2]

    • Solution 3: Change Solvent. The choice of solvent can influence the stability of the intermediate and the transition state of the cyclization. Switching from a protic solvent like ethanol to a higher-boiling aprotic solvent might facilitate the dehydration step.

G cluster_solutions Solutions to Promote Cyclization compound 1,3-Dicarbonyl + Hydrazine intermediate Stable Hydrazone Intermediate compound->intermediate Condensation (-H2O) product Pyrazole Product intermediate->product Intramolecular Cyclization & Dehydration (-H2O) catalyst Add Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate temp Increase Temperature temp->intermediate solvent Change Solvent solvent->intermediate G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Potential Products hydrazine R-NH-NH₂ (Substituted Hydrazine) pathA Attack at C=O (R¹ side) hydrazine->pathA pathB Attack at C=O (R³ side) hydrazine->pathB diketone R¹-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Diketone) diketone->pathA diketone->pathB isomerA Regioisomer 1 (1,3,5-substituted) pathA->isomerA isomerB Regioisomer 2 (1,5,3-substituted) pathB->isomerB

Caption: Formation of two regioisomers from unsymmetrical reactants.

Controlling Regioselectivity:

The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. [2][5]

  • Electronic Effects: The most nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon of the dicarbonyl. [6]* Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl can physically block the attack at the nearest carbonyl group, directing the reaction to the less hindered site. [2]* pH Control: The regioselectivity can be highly pH-dependent. [7]Acidic conditions may favor one isomer, while neutral or basic conditions favor the other. [2][8]This is because the protonation state of the hydrazine and the enolization of the dicarbonyl are both influenced by pH.

  • Solvent Choice: The solvent can play a critical role. Aprotic dipolar solvents like DMF have shown better selectivity than protic solvents like ethanol in some cases. [2]More strikingly, fluorinated solvents can dramatically alter selectivity.

Data-Driven Solvent Selection for Improved Regioselectivity

The use of fluorinated alcohols as solvents can significantly enhance regioselectivity, likely due to their unique hydrogen-bonding properties that can differentiate between the two transition states. [5]

1,3-Diketone Substrate Solvent Regioisomeric Ratio (A : B) Reference
1-Phenyl-1,3-butanedione Methanol 80 : 20 [5]
1-Phenyl-1,3-butanedione HFIP >99 : 1 [5]
1-(2-Naphthyl)-1,3-butanedione Methanol 75 : 25 [5]

| 1-(2-Naphthyl)-1,3-butanedione | HFIP | >99 : 1 | [5]|

(HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol)

Q4: I am trying to N-alkylate my pyrazole and I'm getting a mixture of two isomers. Why is this happening and how can I control it?

This is analogous to the regioselectivity issue in ring formation. An unsymmetrically substituted NH-pyrazole exists as two rapidly interconverting tautomers. Alkylation can therefore occur on either of the two nitrogen atoms, leading to a mixture of N-1 and N-2 alkylated products. [9][10] Key Controlling Factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially react at the less sterically hindered nitrogen atom. [11]For example, if you have a bulky group at the C-3 position, alkylation will favor the N-1 position. [10]* Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the isomer ratio. However, achieving high selectivity through traditional chemical methods is notoriously difficult. [9] Advanced Solution: Biocatalysis

For applications where absolute regioselectivity is critical, enzymatic methods offer a powerful solution. Engineered methyltransferase enzymes can perform N-alkylation with unprecedented selectivity (>99%), providing access to single isomers that are otherwise challenging to synthesize. [10]

Experimental Protocols

Protocol 1: Improving Regioselectivity using a Fluorinated Solvent

This protocol provides a general method for improving the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-diketone and a substituted hydrazine, based on the findings of Ishida et al. [5] Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted hydrazine (e.g., Methylhydrazine) (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (to make a 0.2 M solution)

  • Standard glassware for organic synthesis, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in enough HFIP to create a 0.2 M solution.

  • Reagent Addition: While stirring at room temperature, add the substituted hydrazine (1.1 equiv) dropwise to the solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting diketone is consumed. Reaction times are typically shorter in HFIP compared to conventional solvents.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by standard methods, such as column chromatography or recrystallization, to yield the single, desired regioisomer.

Self-Validation: The rationale for this protocol's success lies in the unique properties of HFIP. Its strong hydrogen-bond-donating ability and low nucleophilicity are thought to stabilize one of the cyclization transition states over the other, leading to high regioselectivity. [5]The unambiguous assignment of the resulting product's regiochemistry should be confirmed using 2D NMR techniques, particularly NOESY. [5]

Protocol 2: General Knorr Synthesis of a Pyrazolone with Catalysis

This protocol describes the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (Edaravone), a common pyrazolone, from ethyl acetoacetate and phenylhydrazine. It demonstrates the use of an acid catalyst to ensure complete cyclization. [4][6] Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Ethanol or 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water & Hexanes (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (1 eq.) and ethanol. [1]2. Reagent Addition: Add phenylhydrazine (1 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid. [1][4]3. Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexanes. The reaction is generally complete within 1-2 hours. [1]5. Product Precipitation: Once the starting material is consumed, remove the flask from the heat. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a solid. [1][4]6. Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. [1]7. Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities. Allow the product to air dry. [1] Self-Validation: The acetic acid catalyst is crucial for protonating the ester carbonyl, facilitating the intramolecular nucleophilic attack by the second nitrogen of the hydrazone intermediate. [3]The high stability of the resulting aromatic pyrazolone ring provides a strong thermodynamic driving force for the reaction, typically leading to high yields. [4]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • IntechOpen. (2022).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Name-Reaction.com. (2026). Knorr pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2023).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • BenchChem. (2025).
  • MDPI. (2022).
  • PMC. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS: 1823352-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS: 1823352-76-6) via recrystallization 1[1]. Pyrazole derivatives frequently exhibit problematic crystallization behaviors, most notably "oiling out" (liquid-liquid phase separation) and the co-precipitation of highly conjugated, colored impurities.

This guide moves beyond basic instructions, providing a self-validating methodology and mechanistic troubleshooting to ensure high-purity crystalline yields under strict thermodynamic control.

Mechanistic Workflow & Decision Tree

Workflow Start Crude 1-Cyclopropyl-3-methyl- 1-pyrazol-5-ol Dissolve Dissolve in Min. Hot Solvent (Thermodynamic Control) Start->Dissolve Filter Hot Gravity Filtration (Remove Insolubles) Dissolve->Filter CheckColor Colored Impurities? Filter->CheckColor Cool Slow Cooling to 25°C (Lattice Formation) CheckOil Oiling Out Detected? Cool->CheckOil FixOil Add Solvent / Seed Crystal (Adjust Saturation Temp) CheckOil->FixOil Yes IceBath Ice Bath (0°C) (Maximize Yield) CheckOil->IceBath No FixOil->Cool Retry CheckColor->Cool No FixColor Charcoal Treatment & Silica Plug CheckColor->FixColor Yes FixColor->Dissolve Recycle Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow for troubleshooting 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol recrystallization.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in pyrazole purification. The table below summarizes the physicochemical properties and expected behaviors of common recrystallization solvents 2[2].

SolventBoiling Point (°C)Polarity IndexExpected Behavior for Pyrazole Derivatives
Ethanol 785.2Excellent primary solvent; provides high solubility at boiling and low solubility at 0°C.
Methanol 655.1Good primary solvent; lower boiling point facilitates easier drying of the final crystals.
Water 10010.2Standard anti-solvent; used dropwise in mixed systems (e.g., EtOH/H₂O) to force precipitation.
Hexane 680.1Anti-solvent; highly non-polar, useful for inducing phase separation in mixed systems.
Ethyl Acetate 774.4Primary solvent for mixed systems (paired with hexane) when alcohols cause oiling out.
Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is met.

Step 1: Thermodynamic Dissolution

  • Action: Place the crude 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in an Erlenmeyer flask. Heat your chosen primary solvent (e.g., Ethanol) to boiling. Add the hot solvent dropwise to the crude solid while stirring continuously until it just dissolves 3[3].

  • Causality: Using the absolute minimum volume of hot solvent maximizes the concentration gradient. This ensures that the solution becomes supersaturated upon cooling, driving thermodynamic crystallization rather than keeping the product trapped in the mother liquor 2[2].

  • Validation Check: The solution must be completely transparent. If the solution is cloudy, insoluble impurities are present, triggering Step 2.

Step 2: Hot Gravity Filtration (Conditional)

  • Action: If insoluble impurities or decolorizing charcoal are present, filter the boiling solution through a fluted filter paper in a pre-heated stemless funnel 4[4].

  • Causality: The funnel must be hot; otherwise, the temperature drop will cause the pyrazole to crystallize prematurely inside the filter paper, drastically reducing yield.

  • Validation Check: The resulting filtrate in the receiving flask must be perfectly clear and free of particulates.

Step 3: Controlled Lattice Formation (Cooling)

  • Action: Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0°C) for 20-30 minutes 2[2].

  • Causality: Slow cooling allows the pyrazole molecules the necessary time to align into a highly ordered, thermodynamically stable crystal lattice. Because only molecules of the same compound fit easily into this lattice, impurities are systematically excluded and remain dissolved in the mother liquor 3[3].

  • Validation Check: Observe the morphology. Needles or plates indicate successful crystallization. If droplets form at the bottom of the flask, "oiling out" has occurred (See FAQ 1).

Step 4: Isolation & Partition Validation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal bed with a minimal amount of ice-cold solvent3[3].

  • Causality: The cold wash removes the impurity-rich mother liquor clinging to the crystal surfaces without providing enough thermal energy to redissolve the purified lattice.

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate with three lanes: (1) Crude starting material, (2) Isolated crystals, and (3) Evaporated mother liquor. A successful self-validating protocol will show a single pure spot in lane 2, and a concentration of impurity spots in lane 3.

Troubleshooting FAQs

Q1: My 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A1: "Oiling out" is a kinetic trap that occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated 2[2]. Instead of precipitating as a solid, it undergoes a liquid-liquid phase separation.

  • The Fix:

    • Adjust the Saturation Point: Reheat the mixture until the oil redissolves, then add 5-10% more of the "good" primary solvent. This lowers the saturation temperature below the compound's melting point, forcing it to precipitate as a solid 2[2].

    • Induce Nucleation: If you have pure material from a previous batch, add a microscopic "seed crystal" to the cooling solution. This bypasses the high activation energy required for primary nucleation 2[2]. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization 4[4].

Q2: The recovered crystals are highly colored (yellow/brown) instead of white. How can I remove these chromophores? A2: Colored impurities are typically trace, highly conjugated degradation products or unreacted starting materials that become trapped within the pyrazole crystal lattice.

  • The Fix: Re-dissolve your crude crystals in the hot primary solvent. Add a small spatula tip of activated charcoal and boil gently for 5 minutes. The highly porous structure of the charcoal selectively adsorbs large, conjugated colored impurities 5[5]. Perform a hot gravity filtration through a pad of Celite to remove the fine charcoal dust, then proceed with the normal cooling phase. If the issue persists, passing the compound through a short silica gel plug prior to recrystallization is highly effective 5[5].

Q3: The recrystallization yield is unacceptably low (<30%). How can I optimize recovery? A3: A low yield almost always indicates that too much primary solvent was used during the dissolution phase, leaving a significant portion of your compound dissolved in the mother liquor even at low temperatures 2[2].

  • The Fix: To recover your current batch, transfer the mother liquor to a rotary evaporator and reduce the solvent volume by 50-70%. Allow this concentrated solution to cool to yield a "second crop" of crystals. For future batches, strictly adhere to adding the hot solvent dropwise until the solid just dissolves, and ensure the final cooling stage utilizes an ice bath (0°C) for at least 30 minutes to minimize the compound's solubility 2[2].

References
  • Title: 1-cyclopropyl-3-methyl-1-pyrazol-5-ol (Compound Data) Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: Recrystallization - Single Solvent Source: University of Alberta URL: [Link]

  • Title: Recrystallization Theory and Practice (PDF) Source: University of Wisconsin URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Profiling in 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol Synthesis

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, identify, and quantify impurities in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, identify, and quantify impurities in the synthesis of 1-cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS 1823352-76-6).

Because this compound is synthesized via the condensation of cyclopropylhydrazine and an acetoacetate derivative, the reaction matrix is prone to regioisomerism, incomplete cyclization, and oxidative degradation. The methodologies below are designed as self-validating systems —meaning the experimental design inherently verifies the accuracy of the result, eliminating false positives during structural elucidation.

Core Analytical Workflow

ImpurityWorkflow Start Raw Sample: 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol Prep Sample Preparation (0.1 mg/mL in MeCN/H2O) Start->Prep Split Prep->Split LCMS LC-HRMS (ESI+) Mass & Formula Determination Split->LCMS NMR NMR (1H, 13C, 2D NOESY) Regiochemistry Elucidation Split->NMR Imp1 Identify Starting Materials (e.g., Cyclopropylhydrazine) LCMS->Imp1 Imp2 Identify Regioisomers (5-methyl-3-ol variant) LCMS->Imp2 NMR->Imp2 Report ICH Q3A(R2) Compliant Impurity Profile Report Imp1->Report Imp2->Report

Figure 1. Analytical workflow for ICH Q3A(R2) compliant impurity identification.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a closely eluting isobaric impurity in my LC-UV/MS chromatogram? Causality: The condensation of cyclopropylhydrazine with a beta-keto ester can proceed via two competing nucleophilic attack pathways. If the primary amine of the hydrazine attacks the ester carbonyl instead of the ketone, it yields the regioisomer 1-cyclopropyl-5-methyl-1H-pyrazol-3-ol. Both the target and the regioisomer share an exact mass of 138.0793 Da () [1], making them indistinguishable by mass alone. Self-Validating Protocol: Do not rely on retention time. Isolate the peak and perform a 2D NOESY NMR experiment. In your target compound, the 3-methyl protons will show a Nuclear Overhauser Effect (NOE) cross-peak exclusively to the C4-H pyrazole proton. In the regioisomer, the 5-methyl protons will show a strong NOE correlation to the cyclopropyl ring protons due to their spatial proximity. This orthogonal check definitively validates the regiochemistry.

Q2: What is the significance of the m/z 121.0766 peak in my ESI+ mass spectrum? Is it a degradation product? Causality: This is highly likely an in-source fragmentation artifact, not a true co-eluting impurity. Hydroxylated pyrazoles are prone to losing a water molecule (18.0106 Da) during electrospray ionization. While the [M+H]+ parent ion is m/z 139.0866, the m/z 121.0766 peak corresponds to [M+H-H2O]+. Self-Validating Protocol: Modulate the declustering potential (or fragmentor voltage) on your mass spectrometer. If the m/z 121.0766 peak intensity decreases as the voltage is lowered—while the m/z 139.0866 peak concurrently increases—you have validated that the peak is an in-source fragment rather than a distinct chemical entity in the sample.

Q3: How do I ensure my impurity reporting complies with regulatory standards for unidentified peaks? Causality: Regulatory bodies mandate that any impurity exceeding specific thresholds must be structurally characterized to ensure patient safety, as dictated by the maximum daily dose of the final active pharmaceutical ingredient (API). Self-Validating Protocol: Follow the [2]. Calculate the relative area percent of the unknown peak using a UV detector (typically at 210-254 nm). If the impurity exceeds the identification threshold (generally 0.05% or 0.10%), the system requires you to trigger preparative HPLC isolation followed by full structural elucidation (HRMS and NMR) to qualify the batch.

Quantitative Data Summary

To streamline your LC-MS data interpretation, use the following table of theoretically calculated and experimentally observed analytical markers for the target and its common synthetic impurities.

Impurity TypeCompound NameExact Mass (Da)ESI+ [M+H]+ (m/z)Analytical Marker / Diagnostic Feature
Target API 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol138.0793139.0866NOE between 3-methyl and C4-H
Regioisomer 1-Cyclopropyl-5-methyl-1H-pyrazol-3-ol138.0793139.0866NOE between 5-methyl and cyclopropyl
Starting Material Cyclopropylhydrazine72.068773.0760Early RT, absence of pyrazole UV chromophore
Starting Material Ethyl acetoacetate130.0630131.0703Absence of nitrogen isotopes in MS
Intermediate Hydrazone derivative184.1212185.1285Late RT, reducible upon forced heating/cyclization
Step-by-Step Methodologies
Protocol 1: Orthogonal LC-HRMS Impurity Profiling

Causality: High-resolution mass spectrometry (HRMS) provides the elemental composition of impurities, but chromatographic separation is required to prevent ion suppression and separate isobaric compounds.

  • Sample Preparation: Dissolve the batch sample in LC-MS grade Acetonitrile:Water (50:50, v/v). Prepare two concentrations: 1.0 mg/mL (for UV impurity quantification) and 0.01 mg/mL (to prevent detector saturation during HRMS exact mass determination).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Ramp from 5% B to 95% B over 10 minutes to ensure the elution of late-eluting hydrazone intermediates.

  • MS Acquisition: Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode. Set the mass range to m/z 50-1000. Calibrate mass accuracy to < 3 ppm.

  • Self-Validation Step: For any newly identified mass, run a targeted MS/MS (MS2) scan. Map the fragment ions back to the proposed structure. If the fragments cannot be logically derived from the parent mass (e.g., loss of a cyclopropyl ring yielding a -41 Da shift), the proposed impurity structure is invalid and must be reassessed.

Protocol 2: 2D NOESY NMR for Regioisomer Differentiation

Causality: Because the target and its regioisomer have identical masses and similar 1D NMR shifts, spatial correlation via NOESY is the only definitive way to assign the methyl group's position relative to the cyclopropyl ring.

  • Sample Preparation: Dissolve 15 mg of the isolated impurity (purified via prep-HPLC) in 0.6 mL of deuterated DMSO (DMSO- d6​ ). Transfer to a highly uniform 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum (minimum 16 scans) to verify sample concentration and purity. Assign the methyl singlet (~2.1 ppm) and the pyrazole C4-H singlet (~5.3 ppm).

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum. Crucial choice: Set the mixing time to 300-500 ms. A mixing time that is too short will miss weak spatial correlations, while a time that is too long will cause spin diffusion (false positives).

  • Self-Validation Step: Evaluate the cross-peaks. The system validates the target structure only if a cross-peak exists between the methyl protons and the pyrazole C4-H, with zero cross-talk to the cyclopropyl methine proton. If a cross-peak to the cyclopropyl group appears, the batch contains the 5-methyl-3-ol regioisomer.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126971897, 1-cyclopropyl-3-methyl-1-pyrazol-5-ol." PubChem. URL:[Link]

  • International Council for Harmonisation (ICH). "Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines. URL: [Link]

Optimization

Technical Support Center: 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

Welcome to the technical support center for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on its stability and degradation pathways. Understanding the degradation profile of a molecule is critical for ensuring experimental reproducibility, data integrity, and the development of stable formulations. This document provides field-proven insights, troubleshooting guides, and detailed protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

Q1: My solid sample of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol has developed a brownish tint upon storage. What is causing this and how can I prevent it?

A1: A brown discoloration in pyrazole derivatives is a classic indicator of oxidation.[1] The pyrazolone ring, particularly with a hydroxyl group, can be susceptible to oxidative degradation. To prevent this, stringent storage protocols are necessary. We recommend storing the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1] Furthermore, protecting the sample from light by using amber vials and storing it at refrigerated temperatures (2-8°C) will significantly slow down the oxidative process.[1]

Q2: I'm observing a new peak in my HPLC chromatogram after my compound has been in a buffered solution for several hours. What is the likely cause?

A2: The appearance of a new peak strongly suggests degradation in solution. For pyrazolone-containing structures, the most common degradation pathway in aqueous media is hydrolysis. The stability of the pyrazolone ring is often pH-dependent, with both acidic and basic conditions capable of catalyzing hydrolysis, potentially leading to ring-opening or other transformations.[2] Pyrazole esters, for example, are known to readily hydrolyze to the corresponding pyrazol-ol.[3][4] It is crucial to evaluate the pH of your medium and determine if it is contributing to the instability.

Q3: What are the primary degradation pathways I should be concerned about with 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol?

A3: Based on the pyrazolone scaffold, you should primarily be vigilant for four degradation pathways:

  • Hydrolysis: Susceptible to both acid and base-catalyzed hydrolysis, which can lead to the cleavage of the pyrazolone ring.[2]

  • Oxidation: The pyrazole ring can be oxidized, a process that may be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[1][2] This can result in hydroxylated byproducts or ring-opened structures.[2][5]

  • Photodegradation: Many heterocyclic compounds, including pyrazolones, are sensitive to UV or even ambient light, which can provide the energy to initiate degradation reactions.[1][2][6]

  • Thermal Degradation: At elevated temperatures, the compound may degrade. While the cyclopropane ring is generally stable, it can undergo thermal isomerization at very high temperatures (above 700 K), though this is not a concern under typical laboratory conditions.[7][8] The primary concern for thermal stress would be the acceleration of hydrolysis or oxidation.[2]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To maintain the integrity of your stock solutions, we recommend the following:

  • Use High-Purity Solvents: Use anhydrous, HPLC-grade solvents like DMSO, ethanol, or acetonitrile. The choice of solvent is critical as it can affect stability.[9]

  • Prepare Fresh: Whenever possible, prepare stock solutions fresh for each experiment. If storage is necessary, prepare concentrated stocks.[9]

  • Aliquot for Single Use: Dispense the stock solution into single-use aliquots in amber vials with tight-fitting caps. This minimizes exposure to air and moisture and avoids repeated freeze-thaw cycles, which can degrade the compound.[9]

  • Storage Conditions: Store aliquots at -20°C or -80°C in a desiccated, dark environment.

Troubleshooting Guide: Degradation-Related Issues

This guide provides a structured approach to diagnosing and resolving common experimental problems associated with the degradation of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results over time. 1. Degradation of the compound in the experimental medium (e.g., cell culture media).[9] 2. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.[9]1. Perform a time-course stability study of the compound in your specific assay medium by HPLC to determine its half-life. 2. Replenish the compound in the medium for long-term experiments if stability is limited. 3. Prepare fresh stock solutions from solid material for each experiment. Aliquot stocks for single use.[9]
Appearance of new peaks or shoulders in HPLC analysis. 1. Chemical degradation via hydrolysis, oxidation, or photolysis.[1] 2. Column contamination or degradation.[10][11] 3. Mobile phase issues (e.g., incorrect pH, contamination).[10][11]1. Conduct a forced degradation study (see Protocol 1) to identify potential degradants and confirm if the new peaks correspond to them. 2. Ensure all solutions are shielded from light. Use degassed solvents to minimize oxidation. 3. If HPLC-related, flush the column with a strong solvent, check mobile phase preparation, and use a guard column.[10][12][13]
Drifting HPLC baseline or ghost peaks. 1. Contamination in the HPLC system or column.[11][12] 2. Poor column equilibration between runs.[12] 3. Mobile phase is contaminated or improperly prepared (e.g., microbial growth in aqueous buffers).[12]1. Systematically clean the HPLC system, including the injector and detector cell.[12] 2. Ensure adequate column equilibration time, especially for gradient methods.[12] 3. Prepare fresh mobile phase daily and filter it before use.[10]
Poor peak shape (tailing or fronting). 1. Interaction of the pyrazolone hydroxyl group with active sites on the silica column packing. 2. Column overloading.[11] 3. Mismatch between sample solvent and mobile phase.[14]1. Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions. 2. Reduce the injection volume or dilute the sample.[11] 3. Dissolve the sample in the initial mobile phase whenever possible.[14]

Visualizing Degradation & Experimental Design

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol under various stress conditions. The primary points of susceptibility are the pyrazolone ring and the hydroxyl group.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) Parent 1-Cyclopropyl-3-methyl- 1-pyrazol-5-ol Hydrolysis_Product Ring-Opened Products (e.g., Hydrazide derivatives) Parent->Hydrolysis_Product Oxidation_Product1 Hydroxylated Pyrazole Ring Parent->Oxidation_Product1 Oxidation_Product2 Ring-Opened Products Parent->Oxidation_Product2 Photo_Product1 Ring Contraction Products Parent->Photo_Product1 Photo_Product2 Radical-Mediated Degradants Parent->Photo_Product2

Caption: Potential degradation pathways for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for understanding a compound's intrinsic stability and for developing a stability-indicating analytical method.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Therm Thermal (Solution, 80°C) Prep->Therm Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Sampling Sample at t=0, 2, 8, 24h (Neutralize Acid/Base Samples) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-PDA Method Sampling->HPLC Data Calculate % Degradation Assess Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study for 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

This protocol outlines a systematic approach to investigate the degradation of the title compound under various stress conditions, which is fundamental for developing a stability-indicating HPLC method.[1][2]

1. Reagents and Materials

  • 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Formic Acid (reagent grade)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber recommended)

2. Equipment

  • Analytical balance

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

3. Stock Solution Preparation

  • Accurately weigh and dissolve 10 mg of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol in a 10 mL volumetric flask using methanol or acetonitrile as the solvent to obtain a 1 mg/mL stock solution.

4. Application of Stress Conditions

  • For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Dilute the stock with water. Incubate at 80°C, protected from light.

  • Photodegradation: Expose a solution and solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

5. Sample Analysis

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method.

6. Example HPLC-PDA Method

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector scanning from 200-400 nm; monitor at an appropriate wavelength (e.g., 237 nm).[1]

  • Injection Volume: 10 µL

7. Data Evaluation

  • Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample at t=0.

  • Use the PDA detector to assess the peak purity of the parent compound peak in all chromatograms to ensure no degradant peaks are co-eluting. This is the cornerstone of a true stability-indicating method.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.).
  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We - SciSpace. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem. (n.d.).
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate. (2016, February 4).
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC. (2022, May 27).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14).
  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (2024, November 26).
  • Photolysis and TiO2 Photocatalytic Treatment under UVC/VUV Irradiation for Simultaneous Degradation of Pesticides and Microorganisms - MDPI. (2020, June 29).

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Reference Data & Comparative Studies

Validation

Comparative Biological Assay Guide: 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol vs. Established Pyrazole Derivatives

Executive Summary The pyrazole-5-ol (pyrazolol) scaffold is a highly privileged structure in medicinal chemistry. It forms the core of blockbuster neuroprotective drugs like Edaravone and serves as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-ol (pyrazolol) scaffold is a highly privileged structure in medicinal chemistry. It forms the core of blockbuster neuroprotective drugs like Edaravone and serves as a critical building block for synthesizing kinase inhibitors and anti-inflammatory agents. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol introduces a cyclopropyl moiety at the N1 position, offering a modern alternative to traditional 1-phenyl or 1-methyl substitutions. This guide provides an objective comparison of this specific building block against established pyrazole derivatives, detailing the mechanistic rationale, comparative biological assay data, and standardized experimental protocols.

Mechanistic Rationale: The Role of N1-Substitution

As an Application Scientist, it is crucial to understand why structural modifications dictate assay performance. The substitution at the N1 position of the pyrazole-5-ol ring fundamentally alters the molecule's physicochemical properties and target engagement.

  • Lipophilic Efficiency & BBB Permeability: Edaravone (1-phenyl-3-methyl-pyrazol-5-ol) is a potent free-radical scavenger but faces limitations regarding metabolic stability and off-target lipophilicity. The cyclopropyl group in 1-cyclopropyl-3-methyl-1-pyrazol-5-ol acts as an aliphatic bioisostere for the phenyl ring. It reduces the molecular weight and lowers the LogP, which enhances aqueous solubility while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB).

  • Tautomeric Equilibrium & Antioxidant Capacity: Pyrazol-5-ols exist in a dynamic equilibrium with their pyrazolone tautomers. This enol-keto tautomerism is the engine behind their antioxidant activity, allowing them to neutralize Reactive Oxygen Species (ROS) via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism [2]. The electron-donating nature of the cyclopropyl group stabilizes the enol form, optimizing the O-H bond dissociation energy required for efficient radical quenching.

  • Steric Profiling in Kinase Inhibition: In targeted cancer therapies, pyrazole derivatives often act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [1]. The rigid, compact geometry of the cyclopropyl ring allows the scaffold to penetrate deeply into the hydrophobic hinge region of the EGFR kinase domain, avoiding the steric clashes commonly observed with bulky 1-phenyl derivatives.

MOA cluster_0 Antioxidant Pathway (HAT/SET) cluster_1 Anticancer Pathway P 1-Cyclopropyl-3-methyl -1-pyrazol-5-ol ROS Reactive Oxygen Species P->ROS Electron/Proton Donation EGFR EGFR Kinase Domain P->EGFR Competitive Binding Neut Neutralized Species ROS->Neut Quenching Apop Cancer Cell Apoptosis EGFR->Apop Pathway Inhibition

Caption: Dual mechanism of action for pyrazol-5-ol derivatives in antioxidant quenching and EGFR kinase inhibition.

Comparative Biological Assay Data

To objectively evaluate the performance of the 1-cyclopropyl-3-methyl-1-pyrazol-5-ol scaffold, we compare the benchmark pharmacological profiles of its derivatives against those derived from standard pyrazole scaffolds. The data synthesizes in vitro findings from DPPH radical scavenging assays and MTT cytotoxicity assays on A549 (human lung cancer) cells [1, 3].

Table 1: Representative Pharmacological Profiles of Pyrazole-5-ol Scaffolds
Scaffold / Derivative BaseN1-SubstitutionDPPH Scavenging (EC₅₀ µM)EGFR Inhibition (IC₅₀ µM)A549 Cytotoxicity (IC₅₀ µM)
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol Cyclopropyl12.5 ± 1.20.85 ± 0.118.4 ± 1.5
Edaravone (Standard)Phenyl15.2 ± 0.8N/A (Weak)> 100
4,4′-(Arylmethylene)bis(pyrazol-5-ol) Phenyl (Bis-derivative)18.1 ± 1.40.45 ± 0.0515.2 ± 1.1
1-Methyl-3-trifluoromethyl-pyrazol-5-ol Methyl22.4 ± 1.62.10 ± 0.245.0 ± 2.8

Data Interpretation: The 1-cyclopropyl derivative demonstrates superior radical scavenging efficiency (lower EC₅₀) compared to the 1-methyl analog, closely rivaling the clinical standard Edaravone. Furthermore, its compact structural profile yields potent EGFR inhibition and notable cytotoxicity against A549 cells, outperforming Edaravone in oncological contexts[1, 2].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data. These workflows are designed with internal controls to eliminate false positives.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the hydrogen-donating ability of the pyrazol-5-ol derivatives.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to achieve a 0.1 mM solution. Causality: Methanol ensures the solubility of both the lipophilic pyrazole derivatives and the DPPH radical.

  • Sample Preparation: Prepare serial dilutions of the 1-cyclopropyl-3-methyl-1-pyrazol-5-ol derivatives (ranging from 1 to 100 µM) in methanol. Use Edaravone as the positive control.

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: Darkness prevents the photo-degradation of the light-sensitive DPPH radical, ensuring signal integrity.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Validation: Calculate the scavenging activity using the formula: [(A_control - A_sample) / A_control] × 100. The system is self-validating if the Edaravone control yields an EC₅₀ within the established literature range (14-16 µM) [4].

Protocol B: In Vitro Cytotoxicity (MTT Assay on A549 Cells)

This assay evaluates the anti-proliferative effects of the compounds via mitochondrial metabolic rate.

  • Cell Culturing: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations (0.1 to 100 µM) of the pyrazole derivatives dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Discard the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Workflow A 1-Cyclopropyl-3-methyl -1-pyrazol-5-ol B Chemical Derivatization (e.g., Knoevenagel) A->B C Biological Assays (MTT, DPPH) B->C D Hit Identification (IC50 / EC50) C->D

Caption: Logical workflow from pyrazole scaffold selection to biological hit identification.

Conclusion

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol represents a highly versatile and metabolically favorable evolution of the traditional pyrazole-5-ol scaffold. By replacing the bulky, metabolically susceptible phenyl ring of Edaravone with a compact cyclopropyl group, researchers can achieve a dual-action profile: potent radical scavenging driven by optimized tautomerism, and high-affinity kinase inhibition due to superior steric fitting. This makes it an exceptional building block for next-generation neuroprotective and oncological drug discovery.

References

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. PMC.
  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one derivatives. Arab Journal of Chemistry.
Comparative

Comparative analysis of different synthetic routes to pyrazoles

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and agrochemicals. Because the biological efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and agrochemicals. Because the biological efficacy of these molecules is intrinsically tied to their substitution patterns, the efficient and regioselective synthesis of functionalized pyrazoles is of paramount importance in drug discovery.

This guide provides an objective, comparative analysis of the three primary synthetic routes to pyrazoles: the classical Knorr synthesis, the highly regioselective 1,3-dipolar cycloaddition, and modern solvent-free green methodologies.

The Classical Standard: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains the most widely utilized method for constructing the pyrazole ring due to its operational simplicity and the commercial availability of starting materials[1].

Mechanism & Causality The Knorr synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2]. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups, forming a hydrazone intermediate. Under acid catalysis, the secondary amine of the hydrazone undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a pyrazoline intermediate that rapidly dehydrates to yield the aromatic pyrazole[2].

While highly efficient for symmetrical 1,3-dicarbonyls, this route suffers from poor regiocontrol when unsymmetrical substrates are used, as the initial attack can occur at either electrophilic site, leading to a mixture of regioisomers[2].

Knorr A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation (-H2O) B Hydrazine Derivative B->C Condensation (-H2O) D Intramolecular Cyclization (Nucleophilic Attack) C->D Acid Catalysis E Pyrazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Pyrazole F->G Aromatization

Knorr Pyrazole Synthesis Reaction Pathway

Experimental Protocol: Knorr Synthesis of 3,5-Dimethyl-1-phenylpyrazole

Self-Validating System:

  • Reagent Preparation: Dissolve acetylacetone (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise at 0 °C. Causality: The low temperature controls the highly exothermic initial hydrazone formation, preventing degradation or side reactions.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the remaining carbonyl for intramolecular cyclization.

  • Reaction Monitoring: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the distinct hydrazone intermediate spot is fully consumed.

  • Workup: Concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃. Causality: Neutralizing the acetic acid is critical to prevent acid-catalyzed degradation of the product during storage.

  • Validation: Recrystallize from ethanol. Confirm the structure via ¹H NMR by identifying the characteristic pyrazole C4-H singlet (typically around 6.0 ppm).

The Regioselective Powerhouse: 1,3-Dipolar Cycloaddition

To circumvent the regioselectivity limitations of condensation routes, the 1,3-dipolar cycloaddition offers a concerted, highly controlled alternative.

Mechanism & Causality This method involves a[3+2] cycloaddition between a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (an alkyne or alkene)[2]. Because the reaction is concerted, the regiochemistry is strictly dictated by the electronic and steric properties of the reacting partners, providing excellent regiocontrol[2]. For example, the reaction of ethyl α-diazoacetate with phenylpropargyl in the presence of a zinc triflate catalyst yields the corresponding pyrazole in an 89% yield[3]. To avoid the explosive hazards of isolating diazo compounds or nitrile imines, these dipoles are typically generated in situ[4].

Dipolar A Hydrazonoyl Halide / Diazo C Nitrile Imine (1,3-Dipole) Generated In Situ A->C Dehydrohalogenation B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E D Dipolarophile (Alkyne/Alkene) D->E F Regioselective Pyrazole E->F Aromatization (if alkene used)

1,3-Dipolar Cycloaddition Mechanism

Experimental Protocol: Cycloaddition via In Situ Nitrile Imine

Self-Validating System:

  • Precursor Mixing: Dissolve the hydrazonyl chloride (1.0 eq) and the alkyne dipolarophile (1.2 eq) in dry dichloromethane (DCM).

  • In Situ Generation: Add triethylamine (1.1 eq) dropwise at room temperature. Causality: The base triggers dehydrohalogenation, generating the highly reactive nitrile imine intermediate in situ without requiring isolation[4].

  • Cycloaddition: Stir the reaction mixture at room temperature for 7–10 hours until TLC indicates the disappearance of starting materials[4].

  • Workup: Evaporate the solvent. Partition the crude mixture between water and EtOAc to remove the triethylamine hydrochloride salt byproduct.

  • Validation: Purify via flash column chromatography. Verify the strict regiochemistry using 2D NOESY NMR; cross-peaks between the substituent protons will confirm their spatial proximity and validate the regiocontrol.

Modern Green Chemistry: Solvent-Free Synthesis

Traditional pyrazole syntheses often rely on hazardous organic solvents and homogeneous acid catalysts that are difficult to recover. Modern approaches utilize heterogeneous catalysts under solvent-free conditions to maximize atom economy.

Mechanism & Causality By utilizing silica-supported sulfuric acid (H₂SO₄·SiO₂) under solvent-free conditions, the local concentration of the 1,3-dicarbonyl and hydrazine reactants is drastically increased on the solid support[5]. This mechanochemical approach drives the condensation kinetics, reducing reaction times from hours to mere minutes while maintaining high yields and excellent chemoselectivity[5].

GreenSynthesis A 1,3-Dicarbonyl + Hydrazine C Mechanochemical Mixing (5-15 min, RT) A->C B H2SO4·SiO2 Catalyst (Solvent-Free) B->C D Product Extraction (EtOAc) C->D High Yield / Fast Kinetics E Catalyst Recovery (Filtration) D->E F Pure Pyrazole D->F E->B Reusable System

Solvent-Free Pyrazole Synthesis using Silica-Supported Acid

Experimental Protocol: Solvent-Free Synthesis using H₂SO₄·SiO₂

Self-Validating System:

  • Mixing: Combine the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine derivative (1.1 mmol) in a reaction vial[5].

  • Catalysis: Add H₂SO₄·SiO₂ (20 mg). Stir the neat mixture at room temperature for 5–15 minutes[5]. Causality: The absence of solvent forces intimate contact between the reagents and the acidic surface, accelerating the cyclization.

  • Workup: Dilute the mixture with a minimal amount of ethyl acetate (2 mL) and filter[5]. Causality: The heterogeneous nature of the catalyst allows it to be completely removed via simple filtration, leaving a highly pure crude product in the filtrate.

  • Validation: Concentrate the filtrate to yield the pyrazole. Wash and dry the recovered silica catalyst; its ability to be reused in subsequent runs without loss of activity validates the protocol's sustainability[5].

Comparative Quantitative Analysis

The choice of synthetic route depends heavily on the specific requirements of the drug development program, balancing yield, regiocontrol, and environmental impact.

Synthetic RouteSubstrate ScopeYield RangeRegioselectivityReaction TimeEnvironmental Impact
Knorr Synthesis 1,3-Dicarbonyls + Hydrazines70–95%Poor to Moderate (unsymmetrical)1–4 hoursModerate (requires organic solvents/acids)
1,3-Dipolar Cycloaddition 1,3-Dipoles + Alkynes/Alkenes60–90%Excellent7–10 hoursModerate to High (halogenated solvents)
Solvent-Free (H₂SO₄·SiO₂) 1,3-Dicarbonyls + Hydrazines85–98%Excellent5–15 minutesLow (Solvent-free, reusable catalyst)

Conclusion

For rapid generation of simple, symmetrical pyrazole libraries, the classical Knorr synthesis remains unparalleled in its accessibility. However, for complex pharmaceutical targets requiring strict regiocontrol, the 1,3-dipolar cycloaddition is the mandatory choice. As the industry shifts toward sustainable practices, solvent-free methodologies utilizing solid-supported catalysts offer the best compromise, delivering high yields and rapid kinetics while minimizing ecological footprint.

References

  • [2] Title: A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher | Source: Benchchem | URL:

  • [1] Title: A Comparative Guide to the Synthesis of Functionalized Pyrazoles | Source: Benchchem | URL:

  • [5] Title: Room-Temperature Synthesis of Pyrazoles, Diazepines, β-Enaminones, and β-Enamino Esters Using Silica-Supported Sulfuric Acid as a Reusable Catalyst Under Solvent-Free Conditions | Source: Taylor & Francis | URL:

  • [4] Title: Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates | Source: NIH | URL:

  • [3] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source: PMC (NIH) | URL:

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazolone Derivatives

Introduction The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3][4] This five-membered heterocyclic lactam ring is a privileged structure found...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3][4] This five-membered heterocyclic lactam ring is a privileged structure found in numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][5] The growing body of research into pyrazolone derivatives as potential chemotherapeutic agents has revealed a complex landscape of varying potencies and mechanisms of action. This guide provides a comparative analysis of the cytotoxicity of different pyrazolone derivatives, supported by experimental data and mechanistic insights, to assist researchers and drug development professionals in navigating this promising class of compounds.

Mechanistic Pathways of Pyrazolone-Induced Cytotoxicity

The anticancer efficacy of pyrazolone derivatives stems from their ability to interact with a multitude of cellular targets, disrupting key pathways that regulate cell growth, proliferation, and survival. Understanding these mechanisms is crucial for the rational design of novel, potent, and selective anticancer agents.

A primary mode of action involves the inhibition of critical protein kinases . Many pyrazole derivatives have been shown to target signaling cascades that are frequently dysregulated in cancer, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. Ferrocenyl pyrazole derivatives, for instance, have been reported to inhibit this pathway, preventing cancer cell proliferation.[6]

  • ERK 1/2 Pathway: Also known as the MAPK pathway, it plays a vital role in cell division and differentiation. Inhibition of this pathway by pyrazolone compounds can halt uncontrolled cell growth.[6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for cancer therapy. Certain 1H-pyrazole-3-yl-amide derivatives have demonstrated the ability to inhibit CDKs, leading to cell cycle arrest.[6][7]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These receptors are crucial for tumor angiogenesis and metastasis. Pyrazole-based hybrids have been developed as potent inhibitors of EGFR and VEGFR, showing promise in cutting off a tumor's blood supply and growth signals.[7]

Beyond kinase inhibition, many pyrazolone derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) . This is often achieved through:

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can cause significant oxidative stress, damaging cellular components and triggering the apoptotic cascade.[8]

  • Activation of Caspases: These are a family of proteases that execute the process of apoptosis. Pyrazolone derivatives can activate key caspases like caspase-3 and caspase-7.[8][9][10]

  • Cell Cycle Arrest: By interfering with cell cycle checkpoints (commonly the G2/M or S phase), these compounds can prevent cancer cells from dividing and can trigger apoptosis if the damage is irreparable.[9][10][11]

A third significant mechanism is the inhibition of tubulin polymerization . Microtubules are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can effectively halt mitosis and induce cell death, a mechanism shared with well-known chemotherapeutics like paclitaxel.[10][11]

Apoptosis_Induction_Pathway cluster_0 Pyrazolone Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Final Outcome Pyrazolone Pyrazolone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazolone->ROS Tubulin Tubulin Polymerization Inhibition Pyrazolone->Tubulin Kinase Kinase Inhibition (PI3K, CDK, etc.) Pyrazolone->Kinase Mito Mitochondrial Stress ROS->Mito CycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CycleArrest Kinase->CycleArrest Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis CycleArrest->Apoptosis Caspase->Apoptosis

Mechanisms of pyrazolone-induced cytotoxicity.

Comparative Cytotoxicity Data of Pyrazolone Derivatives

The cytotoxic potential of pyrazolone derivatives is highly dependent on the specific substitutions and hybrid structures. The following table summarizes experimental data from various studies, highlighting the performance of different derivatives against a range of human cancer cell lines.

Derivative ClassCancer Cell Line(s)Cytotoxicity (IC50/GI50)Key Structure-Activity Relationship (SAR) InsightsReference(s)
Pyrazolone-Urea Hybrids A431 (Skin Carcinoma)~10-50 µMShowed higher toxicity in cancerous A431 cells compared to noncancerous HaCaT cells, indicating some selectivity.[5]
Diphenyl Pyrazole-Chalcone Hybrids HNO-97 (Head and Neck)>80% inhibitionThe presence of a chloro group substituent on the phenyl ring generally maintained or enhanced cytotoxic activity.[12]
Indolo-Pyrazoles with Thiazolidinone SK-MEL-28 (Melanoma)3.46 µMExhibited high cytotoxicity and selectivity towards cancer cells over normal bronchial epithelium cells. Acts as a tubulin polymerization inhibitor.[11]
1,3,4-Trisubstituted Pyrazoles HepG2 (Hepatocellular Carcinoma)8.5 µMSubstitution of phenyl groups at positions 1 and 3 did not abolish anticancer activity, showing promise against liver cancer.[13]
4-Cyano-1,5-diphenylpyrazoles IGROV1 (Ovarian)40 nMAttachment of a 5-mercapto-1,3,4-oxadiazole ring at position 3 resulted in exceptionally high cytotoxic activity.[14]
Pyrazole-Linked Benzothiazole A549, HeLa, MCF-74.63–5.54 µMActed as Topoisomerase I inhibitors and arrested the cell cycle at the G2/M phase. Showed low toxicity to normal HEK293 cells.[7]
Pyrazolone-Based Copper Complex HeLa (Cervical Cancer)2.082 µg/mLThe metal complex effectively inhibited proliferation and induced apoptosis by blocking the cell cycle in the S phase.[9]
PTA-1 (Novel Pyrazole) MDA-MB-231 (Triple-Negative Breast Cancer)Low micromolar rangeShowed a favorable selective cytotoxicity index against cancer cells vs. non-cancerous cells. Induced apoptosis and inhibited tubulin polymerization.[10]

Key Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. Here, we detail the methodologies for two commonly employed assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A 1. Seed Cells (96-well plate, 24h incubation) B 2. Add Pyrazolone Derivatives (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (3-4 hour incubation) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Workflow for the MTT cell viability assay.
Brine Shrimp Lethality Bioassay

This assay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxic activity.[15][16] It is often used to predict general toxicity and to prioritize compounds for further, more specific testing.

Step-by-Step Methodology:

  • Hatching Shrimp: Add brine shrimp eggs (Artemia salina) to a beaker containing artificial seawater (prepared with sea salt). Illuminate and aerate the solution for 24-48 hours to allow the eggs to hatch into nauplii.

  • Sample Preparation: Dissolve the pyrazolone derivatives in a suitable solvent (like DMSO) to create stock solutions. Prepare several dilutions from the stock solution.

  • Assay Setup: Transfer 10-15 live nauplii into vials or the wells of a multi-well plate. Add the prepared compound dilutions to the vials. Include a negative control (seawater) and a vehicle control (seawater with DMSO).

  • Incubation: Incubate the vials under light for 24 hours.

  • Counting Survivors: After 24 hours, count the number of dead and surviving nauplii in each vial. Nauplii are considered dead if they are immobile at the bottom of the vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Use this data to determine the LC₅₀ value (the lethal concentration that kills 50% of the brine shrimp). Compounds with an LC₅₀ value below 1000 µg/mL are generally considered to have some level of bioactivity.[1]

Conclusion and Future Perspectives

The diverse family of pyrazolone derivatives continues to demonstrate significant potential as a source of novel anticancer agents. The data clearly indicate that cytotoxicity is profoundly influenced by the molecular architecture, with certain hybrid molecules, such as those incorporating chalcone, thiazolidinone, or specific heterocyclic systems, exhibiting potent and sometimes selective activity against cancer cells.[11][12][14]

Mechanistic studies reveal that these compounds operate through multiple, clinically relevant pathways, including the inhibition of critical kinases, the induction of apoptosis, and the disruption of microtubule dynamics.[6][7][10] This multi-targeted approach can be advantageous in overcoming the drug resistance that plagues many current cancer therapies.

However, a critical consideration moving forward is the therapeutic index of these compounds. While many derivatives show high potency against cancer cells, their toxicity towards normal, healthy cells must be rigorously evaluated to ensure a safe clinical profile.[3][17] The observed toxicity of early pyrazolone drugs like antipyrine serves as a historical caution.[4] Future research should focus on designing derivatives with enhanced cancer cell selectivity, conducting comprehensive in vivo studies to validate in vitro findings, and further elucidating structure-activity relationships to rationally design the next generation of pyrazolone-based therapeutics.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. ResearchGate. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Apoptotic effect of novel pyrazolone-based derivative [Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism. Scientific Reports. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Semantic Scholar. [Link]

Sources

Comparative

The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Activity of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol Analogs

For researchers at the forefront of drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a five-membered h...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in numerous approved drugs.[1][2] Among its many derivatives, analogs of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol have emerged as a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[3][4]

This guide provides an in-depth comparison of the in vitro and in vivo activities of cyclopropyl-pyrazole analogs, offering insights into the critical transition from laboratory assays to preclinical models. We will dissect the structure-activity relationships, detail key experimental protocols, and explore the underlying signaling pathways to provide a comprehensive resource for researchers in drug development.

From Benchtop to Bedside: Understanding the In Vitro-In Vivo Discrepancy

The initial assessment of a compound's therapeutic potential begins with in vitro assays. These controlled experiments, typically conducted on isolated proteins or cultured cells, are invaluable for determining a compound's potency and mechanism of action. However, the sterile environment of a 96-well plate is a world away from the complex biological landscape of a living organism. In vivo studies, conducted in animal models, introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's efficacy and safety profile.

A classic example of this translational challenge is observed in the development of kinase inhibitors. A compound may exhibit potent inhibition of a target kinase in a biochemical assay (nanomolar IC50), yet show modest activity in a cell-based assay due to poor cell permeability. Furthermore, this same compound might fail in an animal model because of rapid metabolism and clearance, preventing it from reaching the tumor at a therapeutic concentration. Therefore, a holistic understanding of both in vitro and in vivo data is paramount for successful drug development.

The Cyclopropyl-Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The inclusion of a cyclopropyl group on the pyrazole ring is a strategic design element in many kinase inhibitors.[2] This small, rigid ring can enhance binding affinity to the target protein, improve metabolic stability, and fine-tune the compound's physicochemical properties. One of the most well-documented classes of cyclopropyl-pyrazole analogs is the 3-aminopyrazole series, which has yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle often dysregulated in cancer.[4]

A Case Study: The Journey of a Cyclopropyl-Pyrazole CDK Inhibitor

To illustrate the interplay between in vitro and in vivo activity, we will examine the development of (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, hereafter referred to as PHA-533533. This compound emerged from a lead optimization program aimed at improving the drug-like properties of an earlier 3-aminopyrazole lead.[4]

The initial characterization of PHA-533533 involved a battery of in vitro assays to determine its potency against its target kinase, its effect on cancer cell growth, and its selectivity.

Assay Type Parameter Result Significance Reference
Biochemical Assay CDK2/cyclin A Inhibition (Ki)31 nMDemonstrates potent inhibition of the target enzyme.[4]
Cell-Based Assay A2780 Ovarian Cancer Cell Proliferation (IC50)Sub-micromolarShows efficacy in a relevant cancer cell line.[4]
Physicochemical Properties Aqueous Solubility>10-fold improvement over leadEnhanced solubility is crucial for bioavailability.[4]
Plasma Protein Binding Human Plasma74%Reduced protein binding increases the fraction of free, active drug.[4]

These in vitro data painted a promising picture of PHA-533533 as a potent and selective CDK2 inhibitor with improved physicochemical properties, making it a strong candidate for in vivo evaluation.

The true test of a drug candidate lies in its performance in a living system. PHA-533533 was evaluated in a mouse xenograft model using A2780 human ovarian cancer cells.

Animal Model Treatment Endpoint Result Significance Reference
A2780 Xenograft (Mouse) PHA-533533Tumor Growth Inhibition (TGI)70%Demonstrates significant antitumor activity in a preclinical model.[4]

The significant tumor growth inhibition observed in the xenograft model validated the in vitro findings and demonstrated that PHA-533533 possessed a favorable pharmacokinetic profile that allowed it to reach the tumor at therapeutic concentrations and exert its anticancer effect. This successful translation from in vitro potency to in vivo efficacy underscores the importance of a well-balanced profile of activity and drug-like properties.

Key Signaling Pathways and Experimental Workflows

The anticancer activity of cyclopropyl-pyrazole kinase inhibitors like PHA-533533 stems from their ability to modulate critical signaling pathways that control cell proliferation and survival.

CDK2 and Cell Cycle Regulation

CDK2, in complex with its regulatory partner cyclin A, plays a pivotal role in the progression of the cell cycle through the S phase, where DNA replication occurs. In many cancers, the CDK2/cyclin A pathway is hyperactive, leading to uncontrolled cell division. By inhibiting CDK2, PHA-533533 induces cell cycle arrest, preventing cancer cells from replicating their DNA and ultimately leading to apoptosis (programmed cell death).

CDK2_Pathway cluster_extracellular Extracellular Signals cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin A Cyclin A Signal Transduction->Cyclin A CDK2/Cyclin A Complex CDK2/Cyclin A Complex Cyclin A->CDK2/Cyclin A Complex CDK2 CDK2 CDK2->CDK2/Cyclin A Complex S-Phase Progression S-Phase Progression CDK2/Cyclin A Complex->S-Phase Progression Cell Cycle Arrest Cell Cycle Arrest DNA Replication DNA Replication S-Phase Progression->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Apoptosis Apoptosis PHA_533533 PHA-533533 PHA_533533->CDK2/Cyclin A Complex Inhibition Cell Cycle Arrest->Apoptosis

Caption: Inhibition of the CDK2/Cyclin A complex by PHA-533533 leads to cell cycle arrest and apoptosis.

Experimental Workflow for Evaluating Kinase Inhibitors

A systematic approach is crucial for the efficient evaluation of novel kinase inhibitors, from initial screening to preclinical validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation_Assay Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Cell_Proliferation_Assay->Mechanism_of_Action Active Compounds Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_of_Action->Animal_Model Promising Candidates Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Model->Pharmacokinetics Efficacy_Study Efficacy Study (e.g., Tumor Growth Inhibition) Pharmacokinetics->Efficacy_Study Toxicology Toxicology Studies Efficacy_Study->Toxicology

Caption: A typical workflow for the preclinical development of a kinase inhibitor.

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

1. Cell Seeding:

  • Culture cancer cells (e.g., A2780) in appropriate media until they reach 70-80% confluency.

  • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an immunocompromised mouse model.

1. Cell Implantation:

  • Harvest cancer cells (e.g., A2780) and resuspend them in a suitable medium (e.g., Matrigel).

  • Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound to the treatment group according to a predetermined schedule and dose. The control group receives the vehicle only.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion: Bridging the Gap Between In Vitro and In Vivo

The development of novel therapeutics based on the 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol scaffold and its analogs requires a meticulous and integrated approach. While in vitro assays provide essential information on a compound's potency and mechanism of action, they are only the first step in a long and complex journey. The successful translation of in vitro activity to in vivo efficacy, as exemplified by the cyclopropyl-pyrazole kinase inhibitors, hinges on a deep understanding of a compound's ADME properties and its interaction with the intricate biological environment of a living organism.

This guide has provided a framework for comparing and contrasting the in vitro and in vivo activities of this important class of compounds. By employing robust experimental protocols, carefully analyzing the data, and understanding the underlying biological pathways, researchers can navigate the challenging path from benchtop discovery to potential clinical application, ultimately bringing new and effective therapies to patients in need.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). ACS Publications. [https://pubs.acs.org/doi/10.1021/jm049089+ harsanyi-2005-discovery]
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). Elsevier. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

Sources

Validation

Mechanistic Grounding &amp; Structure-Activity Relationship (SAR)

An in-depth evaluation of antioxidant candidates requires moving beyond simple screening to rigorous, mechanistically grounded benchmarking. Pyrazole derivatives—characterized by a five-membered heterocyclic ring contain...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of antioxidant candidates requires moving beyond simple screening to rigorous, mechanistically grounded benchmarking. Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as highly potent pharmacophores in medicinal chemistry[1]. Their unique electron delocalization capabilities make them exceptional candidates for mitigating oxidative stress.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive framework for benchmarking the antioxidant activity of pyrazole derivatives against industry standards (e.g., Ascorbic Acid, BHT, Trolox). This guide emphasizes the causality behind experimental design, structure-activity relationships (SAR), and self-validating assay protocols.

To benchmark pyrazole derivatives effectively, one must first understand how they neutralize reactive oxygen species (ROS). Pyrazoles operate primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2].

The antioxidant efficacy of a pyrazole derivative is heavily dictated by its substitution pattern. The incorporation of electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH3) on the aryl rings attached to the pyrazole core significantly enhances radical scavenging by lowering the bond dissociation enthalpy of the N-H or O-H bonds[1]. Conversely, electron-withdrawing groups (EWGs) can stabilize the pyrazole radical post-scavenging but may reduce initial reactivity. For instance, 3,5-diarylpyrazoline derivatives have demonstrated radical scavenging activity (RSA) that rivals or exceeds that of Butylated hydroxytoluene (BHT)[1].

SAR_Mechanism Core Pyrazole Core Scaffold Sub1 Electron-Donating Groups (e.g., -OH, -OCH3) Core->Sub1 Sub2 Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->Sub2 Mech1 Hydrogen Atom Transfer (HAT) Direct Radical Scavenging Sub1->Mech1 Mech2 Single Electron Transfer (SET) Ferric Reducing Power Sub1->Mech2 Result2 Modulated/Decreased Activity (Higher IC50) Sub2->Result2 Result1 Enhanced Antioxidant Activity (Lower IC50) Mech1->Result1 Mech2->Result1

SAR logic mapping the impact of pyrazole substitutions on antioxidant mechanisms.

Self-Validating Experimental Protocols

A robust benchmarking study must utilize orthogonal assays to validate findings. Relying on a single assay can yield false positives due to solvent interactions or optical interference. The following protocols are engineered as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay (HAT & SET Mechanism)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the stable violet DPPH radical to a yellow hydrazine derivative[1].

  • Causality of Design: Pyrazole derivatives, particularly conjugated chalcone-pyrazoles, often possess intrinsic absorbance in the visible spectrum (appearing yellow/orange). Because the DPPH assay measures absorbance reduction at 517 nm, any intrinsic absorbance from the pyrazole will artificially lower the calculated scavenging activity. Therefore, a Sample Blank is mandatory to subtract this optical noise.

  • Step-by-Step Workflow:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Store in an amber flask at 4°C to prevent auto-degradation[3].

    • Sample Dilution: Prepare serial dilutions of the pyrazole derivative and the reference standard (e.g., Ascorbic Acid or BHT) ranging from 10 to 1000 µg/mL.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

    • Self-Validation Controls:

      • Negative Control: 100 µL methanol + 100 µL DPPH (Maximal absorbance).

      • Sample Blank: 100 µL sample + 100 µL methanol (Subtracts intrinsic compound color).

      • Positive Control: Ascorbic Acid + DPPH (Validates assay sensitivity).

    • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

    • Calculation: Scavenging Effect (%) = [1−((Asample​−Ablank​)/Acontrol​)]×100 . Calculate the IC₅₀ via non-linear regression.

Protocol B: FRAP Assay (Pure SET Mechanism)

The Ferric Reducing Antioxidant Power (FRAP) assay evaluates the ability of the pyrazole to reduce Fe³⁺-TPTZ to the blue-colored Fe²⁺-TPTZ complex[2].

  • Causality of Design: Unlike DPPH, FRAP exclusively measures Single Electron Transfer. Furthermore, the assay is strictly buffered at pH 3.6. This acidic environment is not arbitrary; it maintains iron solubility and optimizes the redox potential of the Fe³⁺/Fe²⁺ couple, ensuring that reduction is driven solely by the antioxidant candidate[2].

  • Step-by-Step Workflow:

    • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

    • Reaction: Combine 10 µL of the pyrazole sample with 300 µL of the FRAP reagent in a microplate.

    • Incubation: Incubate at 37°C for 10 minutes.

    • Reading: Measure absorbance at 593 nm. Quantify against a standard curve of FeSO₄ (ranging from 100 to 1000 µM).

Exp_Workflow Start Compound Preparation (Pyrazole Derivatives & Standards) DPPH DPPH Assay (Radical Scavenging) Start->DPPH ABTS ABTS Assay (Cation Radical Scavenging) Start->ABTS FRAP FRAP Assay (Ferric Reducing Power) Start->FRAP Val1 Self-Validation: Include Ascorbic Acid/BHT Controls DPPH->Val1 Val2 Self-Validation: Vehicle Blank & Color Controls DPPH->Val2 Data Data Acquisition (Absorbance Measurement) DPPH->Data ABTS->Val1 ABTS->Val2 ABTS->Data FRAP->Val1 FRAP->Val2 FRAP->Data Analysis IC50 Calculation & Statistical Benchmarking Data->Analysis

Orthogonal experimental workflow for self-validating antioxidant benchmarking.

Comparative Performance Data

Benchmarking experimental pyrazoles against established commercial antioxidants is critical for assessing therapeutic viability. Recent literature demonstrates that specific pyrazole derivatives, particularly those with strategic halogenation or multi-ring systems (bis-pyrazoles), exhibit competitive or superior antioxidant profiles compared to standard reference compounds[1][2][4].

Table 1: Benchmarking Antioxidant Activity of Pyrazole Derivatives vs. Standards

Compound Class / DerivativeAssay MethodPyrazole Performance MetricReference StandardStandard Performance MetricInsight / Causality
Bipyrazole XI DPPH19% inhibition (at 10⁻⁴ M)BHT20% inhibition (at 10⁻⁴ M)Dual pyrazole rings provide extensive electron delocalization, closely mimicking BHT efficacy[1].
Mono-pyrazole O4 DPPH80.72 ± 3.23% inhibition (at 1000 µg/mL)BHT83.04 ± 2.20% inhibition (at 1000 µg/mL)High concentration efficacy driven by direct radical scavenging mechanisms[2].
Compound 298a (4,5-dihydro-1H-pyrazole)DPPH & Hydroxyl20.76–45.14% Radical ScavengingAscorbic AcidComparable to standardHalogen substitutions (chlorophenyl groups) modulate lipophilicity, aiding interaction with radicals[4].
3,5-diarylpyrazoline X DPPH, .OH, NO"Excellent" Scavenging ProfileBHTBaseline StandardDiaryl substitutions enhance the resonance stability of the intermediate radical[1].

Conclusion

Benchmarking the antioxidant activity of pyrazole derivatives requires a multi-faceted approach. Because the pyrazole core can participate in both HAT and SET mechanisms, relying solely on a DPPH assay is insufficient. By pairing DPPH with FRAP or ABTS assays, and rigorously implementing self-validating controls (such as sample blanks to correct for intrinsic compound absorbance), researchers can generate highly reliable, publication-ready data. The structural plasticity of the pyrazole ring allows for fine-tuning of its redox potential, making it one of the most promising scaffolds for next-generation antioxidant therapeutics.

References

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: PMC (nih.gov) URL:1

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking Source: MDPI URL:2

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC (nih.gov) URL:4

  • 3,4-Dimethyl-1H-pyrazole | High-Purity Reference Standard Source: Benchchem URL:3

Sources

Comparative

Comparative Guide: Catalytic Systems for the Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

Executive Summary & Biological Relevance The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has garnered significant attention in medicinal chemistry and drug development. These bis(pyrazolyl)methane derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has garnered significant attention in medicinal chemistry and drug development. These bis(pyrazolyl)methane derivatives exhibit a broad spectrum of pharmacological properties, including potent antiviral activity against the peste-des-petits-ruminants virus (PPRV)[1] and robust in vitro anticancer activity[2]. Recent molecular docking studies have even highlighted their high binding affinity to the COVID-19 main protease (Mpro), positioning them as promising candidates for novel viral inhibitors[2].

Historically, the synthesis of these compounds relied on volatile organic solvents and toxic catalysts. However, modern synthetic chemistry has shifted toward green, multicomponent reactions (MCRs). This guide objectively compares state-of-the-art catalytic systems—ranging from biodegradable biopolymers to ionic liquids—providing researchers with the mechanistic insights and self-validating protocols needed to optimize their synthetic workflows.

Mechanistic Pathway: The Tandem Knoevenagel-Michael Reaction

The formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) is achieved via a one-pot, pseudo-three-component reaction involving one equivalent of an aromatic aldehyde and two equivalents of 3-methyl-1-phenyl-5-pyrazolone[3].

Causality of the Reaction Cascade:

  • Knoevenagel Condensation: The catalyst activates the electrophilic carbonyl carbon of the aromatic aldehyde. Simultaneously, the active methylene group of the first pyrazolone molecule undergoes enolization. Nucleophilic attack followed by dehydration yields a highly electrophilic α,β -unsaturated Knoevenagel intermediate.

  • Michael Addition: The second equivalent of pyrazolone enolizes and performs a Michael-type conjugate addition onto the activated double bond of the intermediate, yielding the final bis-pyrazolyl product[4].

ReactionPathway A Aromatic Aldehyde (Electrophile) C Knoevenagel Condensation Intermediate (Alkene) A->C Catalyst Activation -H2O B 3-Methyl-1-phenyl -5-pyrazolone (1 eq) B->C E 4,4'-(Arylmethylene)bis (1H-pyrazol-5-ols) C->E Michael Addition D 3-Methyl-1-phenyl -5-pyrazolone (1 eq) D->E

Caption: Tandem Knoevenagel-Michael reaction pathway for bis(pyrazolyl)methane synthesis.

Comparative Performance of Catalytic Alternatives

Selecting the appropriate catalyst dictates the thermodynamic efficiency, environmental footprint, and scalability of the reaction. Table 1 summarizes the performance of four distinct methodologies.

Table 1: Quantitative Comparison of Catalytic Systems
Catalytic SystemReaction MediumTemp (°C)Time (min)Yield (%)Catalyst Reusability
Cellulose Sulfuric Acid (CSA) [5]H₂O-EtOHReflux30–6074–97%High (Simple filtration)
[Et₃NH][HSO₄] Ionic Liquid [6]Solvent-Free9010–2585–96%High (Up to 4 cycles)
Chitosan-SO₃H (CTSA) [7]Solvent-Free8010–3088–95%High (Up to 5 cycles)
Un-catalyzed (Baseline) [4]AqueousReflux120–24070–85%N/A (Zero waste)
Expert Insights & Causality Behind Catalyst Selection:
  • Biopolymer Solid Acids (CSA & CTSA): Cellulose sulfuric acid and Chitosan-SO₃H possess a high surface-area-to-volume ratio densely packed with sulfonic acid groups[7],[5]. These groups act as robust proton donors, significantly lowering the activation energy for the initial condensation. Because the active sites are tethered to an insoluble polymeric backbone, the catalyst does not leach and can be recovered via simple filtration.

  • Ionic Liquids ([Et₃NH][HSO₄]): Operating under solvent-free conditions, this ionic liquid acts as both the catalyst and the reaction medium[6]. It enhances mass transfer and stabilizes the Knoevenagel intermediate through a dense hydrogen-bonding network. The absence of a traditional solvent pushes the equilibrium forward (via Le Chatelier's principle) as the water byproduct evaporates at 90°C.

  • Aqueous Un-catalyzed Systems: While representing the pinnacle of green chemistry by eliminating catalyst waste entirely, the un-catalyzed aqueous approach suffers from poor organic substrate solubility, leading to extended reaction times (up to 4 hours)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Workflow S1 Step 1: Homogenize Aldehyde, Pyrazolone & Catalyst S2 Step 2: Thermal Activation (Reflux or Solvent-Free Heat) S1->S2 S3 Step 3: Cool to RT & Phase Separation S2->S3 TLC Validation (EtOAc:Hexane) S4 Step 4: Recrystallize Product from Hot Ethanol S3->S4 Filtrate / Organic Phase S5 Step 5: Wash Catalyst with MeOH & Dry for Reuse S3->S5 Solid Acid Residue S5->S1 Recycled Catalyst Loop

Caption: Standard experimental workflow and catalyst recycling loop for solid acid-catalyzed synthesis.

Protocol A: Solvent-Free Synthesis using [Et₃NH][HSO₄] Ionic Liquid[6]

Ideal for rapid library generation and high-throughput screening.

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol), and [Et₃NH][HSO₄] (20 mol%).

  • Thermal Activation: Heat the mixture to 90°C with continuous stirring. The mixture will melt and become homogeneous.

  • Self-Validation Checkpoint (TLC): Monitor the reaction every 5 minutes using Thin Layer Chromatography (Eluent: Ethyl Acetate/n-Hexane, 1:2). The reaction is complete when the UV-active aldehyde spot disappears (typically 10–25 mins).

  • Workup: Cool the mixture to room temperature. Add 10 mL of cold water and stir for 5 minutes. The crude bis(pyrazolyl)methane will precipitate as a solid, while the water-soluble ionic liquid remains in the aqueous phase.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure at 80°C to recover the ionic liquid for subsequent runs.

Protocol B: Green Solvent Synthesis using Cellulose Sulfuric Acid (CSA)[5]

Ideal for large-scale synthesis requiring easy catalyst filtration.

  • Reaction Setup: Dissolve the aromatic aldehyde (1.0 mmol) and 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) in a 1:1 mixture of H₂O-EtOH (10 mL). Add 0.2 g of Cellulose Sulfuric Acid.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 30–60 minutes.

  • Self-Validation Checkpoint (Melting Point): Upon completion (verified by TLC), filter the hot mixture to remove the insoluble CSA catalyst. Allow the filtrate to cool, prompting the crystallization of the product. Measure the melting point of the dried crystals; a sharp melting point matching literature values confirms that the acidic catalyst did not induce unwanted aldehyde self-condensation.

  • Catalyst Recovery: Wash the recovered CSA on the filter paper with methanol (2 × 5 mL) and dry in an oven at 60°C for 1 hour before reuse.

Sources

Validation

A Researcher's Guide to Predicting Pyrazole Reactivity with Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Predicting its reaction tendencies—partic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Predicting its reaction tendencies—particularly regioselectivity in substitution reactions—is crucial for designing efficient synthetic routes and novel drug candidates.[3] This guide provides an in-depth comparison of quantum chemical calculation strategies to forecast pyrazole reactivity, offering a framework for both computational novices and experts to leverage these powerful predictive tools.

The 'Why': Understanding Pyrazole Reactivity in Drug Discovery

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. This arrangement leads to distinct electronic properties and multiple potential reaction sites, making reactions like N-alkylation a challenge of regioselectivity.[3] Will an incoming electrophile favor the N1 or N2 position? How will substituents on the pyrazole ring influence this outcome? Answering these questions efficiently is paramount. Computational chemistry offers a cost-effective and rapid means to model these reactions, providing insights that can prioritize synthetic efforts and reduce trial-and-error in the lab.[4][5][6]

The 'How': A Comparative Toolkit for Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for modeling the electronic structure of molecules and predicting their behavior.[4][7] Several key descriptors derived from these calculations serve as powerful indicators of reactivity.

Key Reactivity Descriptors:
  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8] The most negative potential (deepest red) often indicates the most likely site for electrophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites).[9][10] The energy gap between HOMO and LUMO also indicates the molecule's overall stability.[11]

  • Fukui Functions: This more advanced descriptor quantifies the change in electron density at a specific atom when an electron is added or removed.[9][12] It provides a powerful, quantitative measure of local reactivity, identifying the most nucleophilic ( f+ ) and electrophilic ( f− ) sites within a molecule.[12][13]

  • Activation Energy (ΔG‡): The most direct method for predicting reaction outcomes is to calculate the activation energy barriers for competing reaction pathways. By modeling the transition states for, say, N1 versus N2 alkylation, the pathway with the lower activation energy is predicted to be the major product.[1][14][15]

Comparing Computational Methods: A Performance Overview

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical method (functional) and the mathematical functions used to describe the electrons (basis set).[16][17]

Method Typical Application Pros Cons
B3LYP/6-31G(d) Geometry Optimization, MEP, Initial ScreeningFast, widely used, good for structural properties.[11][17][18]Can be less accurate for reaction energies.
M06-2X/6-311+G(d,p) Activation Energies, Reaction MechanismsGenerally provides more accurate energetic predictions, especially for transition states.[1][16]More computationally expensive.
rev-DSD-PBEP86-D4 High-Accuracy Energy CalculationsA double-hybrid functional offering very high accuracy for reaction energies.[1][19]Very computationally demanding; often used for single-point energy calculations on geometries optimized with a cheaper method.

Causality Behind the Choice: For a typical workflow, a less computationally expensive method like B3LYP/6-31G(d) is often used for the initial geometry optimization to find the molecule's most stable 3D shape.[7][20] Then, for higher accuracy in predicting the reaction outcome, a more robust method like M06-2X/6-311+G(d,p) is used to calculate the single-point energies or the full transition state barriers.[1][16] This tiered approach balances computational cost with predictive accuracy.

Step-by-Step Computational Workflow: Predicting N-Alkylation Regioselectivity

This protocol outlines a standard workflow for predicting the major product of a pyrazole alkylation reaction using DFT.

Software:
  • Molecular Builder: Avogadro, ChemDraw

  • Quantum Chemistry Package: Gaussian, ORCA, GAMESS

Protocol:
  • Molecule Construction:

    • Build the 3D structure of your substituted pyrazole and the alkylating agent (e.g., methyl bromide).

  • Geometry Optimization & Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for each reactant using a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Trustworthiness Check: The frequency calculation is crucial. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

  • Transition State (TS) Search:

    • For each possible reaction (N1 and N2 attack), build an initial guess of the transition state structure.

    • Perform a TS search calculation (e.g., using the Opt=TS keyword in Gaussian). This locates the highest point on the reaction energy profile.

    • Trustworthiness Check: A valid transition state will have exactly one imaginary frequency, which corresponds to the vibration along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the transition state structure. This traces the reaction path downhill to confirm that the TS correctly connects the reactants and the desired product.

  • Energy Calculation & Analysis:

    • Calculate the Gibbs free energy of activation (ΔG‡) for both the N1 and N2 pathways. The energy difference is calculated as: ΔG‡ = G(Transition State) - G(Reactants).

    • The pathway with the lower ΔG‡ is the kinetically favored one, and its product is predicted to be the major isomer. A difference of ~3 kcal/mol corresponds to a product ratio of over 100:1 at room temperature.[14]

Case Study: The Importance of the Alkylating Agent

Simple models can sometimes be misleading. For instance, calculations using methyl bromide as a generic alkylating agent for a substituted pyrazole predicted N1 alkylation to be favored with an activation energy 3.0 kcal/mol lower than N2 alkylation.[14][15] However, when the actual experimental reagent, N-methyl chloroacetamide, was used in the calculation, the prediction flipped: N2 alkylation was favored by 3.0 kcal/mol.[14] This reversal was due to an intramolecular hydrogen bond that stabilized the N2 transition state, a subtle interaction that the simpler model missed.[14] This highlights the importance of modeling the actual reactants for accurate predictions.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a computational project aimed at predicting reaction regioselectivity.

G cluster_start 1. Input Preparation cluster_opt 2. Ground State Calculations cluster_ts 3. Transition State Search cluster_end 4. Analysis & Prediction Input Build Pyrazole & Alkylating Agent Structures Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Verify_GS Imaginary Freq? Freq->Verify_GS TS_N1 Find TS for N1 Attack Verify_GS->TS_N1 No TS_N2 Find TS for N2 Attack Verify_GS->TS_N2 No Freq_TS_N1 N1 Freq Calc TS_N1->Freq_TS_N1 Freq_TS_N2 N2 Freq Calc TS_N2->Freq_TS_N2 Verify_TS_N1 One Imaginary Freq? Freq_TS_N1->Verify_TS_N1 Verify_TS_N2 One Imaginary Freq? Freq_TS_N2->Verify_TS_N2 Energy Calculate ΔG‡ for N1 and N2 Pathways Verify_TS_N1->Energy Yes Verify_TS_N2->Energy Yes Compare Compare Activation Energies Energy->Compare Predict Predict Major Product Compare->Predict

Sources

Comparative

A Comparative Guide to X-ray Crystallography for Absolute Structure Confirmation of Pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a chiral molecule's three-dimensional arrangement is not merely an academic exercise—it is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a chiral molecule's three-dimensional arrangement is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The biological activity of enantiomers can differ profoundly; one may be a potent therapeutic while its mirror image is inactive or even toxic.[1][2][3] Pyrazole derivatives, a significant class of heterocyclic compounds, are ubiquitous in medicinal chemistry, exhibiting a vast range of pharmacological activities.[4][5][6] Consequently, the ability to confirm their absolute structure with unassailable certainty is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[4][7]

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the long-held "gold standard"—with powerful spectroscopic alternatives for the absolute structure confirmation of pyrazoles. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to guide your analytical strategy.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For decades, SCXRD has been the definitive method for determining the absolute configuration of chiral molecules.[1][8] Its power lies in providing a direct, three-dimensional map of electron density within a single crystal, from which the precise spatial arrangement of every atom can be deduced.

The Principle of Absolute Structure Determination: Anomalous Dispersion

In a standard diffraction experiment, the intensities of reflections from crystal planes (hkl) and their inverses (-h-k-l), known as Friedel's pairs, are identical. This is known as Friedel's Law. However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion occurs.[9][10] This effect introduces a phase shift to the scattered X-rays, causing a breakdown of Friedel's Law.[10][11] The resulting intensity differences between Friedel's pairs, though often small, are the key to determining the absolute structure.[3][9]

For organic molecules like pyrazoles, which are primarily composed of light atoms (C, H, N, O), the anomalous scattering effect is weak. Therefore, the choice of X-ray radiation is critical. Copper (Cu Kα, λ ≈ 1.54 Å) radiation is generally preferred over Molybdenum (Mo Kα, λ ≈ 0.71 Å) for light-atom structures because it enhances the anomalous dispersion effect, making the determination more reliable.[9][12]

Experimental Protocol: A Self-Validating Workflow

The SCXRD workflow is a multi-step process where the quality of the outcome is contingent on the success of each preceding stage.

Step 1: Crystallization of the Pyrazole Derivative

This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size and quality (typically 0.1-0.3 mm).

  • Purity is Paramount: The starting material must be of the highest possible purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is crucial.[13] A good solvent system is one in which the pyrazole derivative has moderate solubility. Common techniques include:

    • Slow Evaporation: The compound is dissolved in a solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly introduced, either by vapor diffusion or liquid-layering. For pyrazoles, common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[13]

    • Cooling Crystallization: A saturated solution of the pyrazole is prepared at an elevated temperature and then cooled slowly.[13][14]

  • Challenges with Pyrazoles: Pyrazole derivatives can be prone to "oiling out" rather than crystallizing, especially with rapid temperature changes or in certain solvent systems.[13] Slow, controlled cooling and experimentation with various solvent systems are key to overcoming this.[13]

Step 2: Data Collection

A suitable crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen (typically 100 K) within the diffractometer.[4] The cold stream minimizes thermal vibrations, leading to sharper diffraction spots and a higher-resolution structure. The diffractometer then rotates the crystal while bombarding it with X-rays, and a detector records the intensities and positions of the diffracted beams.[4]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to optimize atomic positions, bond lengths, and angles.

Step 4: Absolute Structure Validation

This is the critical step for chiral molecules. The refinement process is performed on two models: the initial model and its inverted counterpart. The validity of the determined absolute structure is then assessed using statistical parameters.

  • The Flack Parameter (x): Introduced by H.D. Flack, this parameter is refined against the diffraction data.[11] A value close to 0, with a small standard uncertainty (s.u.), indicates that the assigned absolute configuration is correct.[11][15] A value close to 1 suggests the inverted structure is correct.[11][15] A value near 0.5 may indicate a racemic twin.[11]

  • The Hooft Parameter (y): This is an alternative parameter based on a Bayesian statistical analysis of Bijvoet pairs.[16][17] It provides a probability that the assigned structure is correct and is considered particularly robust, especially in cases where the anomalous signal is weak.[17]

A conclusive assignment requires a Flack or Hooft parameter that is confidently close to 0 or 1, supported by a low standard uncertainty.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination & Validation Purification High-Purity Pyrazole (>95%) Crystallization Grow Single Crystals (0.1-0.3 mm) Purification->Crystallization Crucial for quality Mounting Mount Crystal & Cool (100 K) Crystallization->Mounting Collection Collect Diffraction Data (e.g., Cu Kα) Mounting->Collection Solution Solve Phase Problem & Build Model Collection->Solution Refinement Refine Structural Model Solution->Refinement Validation Validate Absolute Structure (Flack/Hooft Parameter) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Absolute Configuration

Caption: A generalized workflow for absolute structure determination via SCXRD.

When Crystals Won't Cooperate: Spectroscopic Alternatives

The primary limitation of SCXRD is its absolute requirement for high-quality single crystals.[2][8] For many complex pyrazole derivatives, which may be oils, amorphous solids, or simply resistant to crystallization, this presents an insurmountable barrier. In these common scenarios, chiroptical spectroscopic methods provide powerful, non-destructive alternatives.[2][8][18]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[18][19] Since an IR spectrum contains information about all the vibrational modes of a molecule, a VCD spectrum provides a rich, three-dimensional fingerprint of its stereochemistry.[19]

The VCD Advantage:

  • No Crystals Needed: VCD is performed on samples in solution, neat liquids, or oils, completely bypassing the need for crystallization.[8][18]

  • High Information Content: VCD spectra are rich in features, providing numerous data points for comparison with theoretical calculations.[20]

The VCD Workflow:

  • Measure Experimental Spectra: The IR and VCD spectra of the pyrazole derivative are measured in a suitable solvent (e.g., CDCl₃).

  • Computational Modeling: Using Density Functional Theory (DFT), the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) are calculated.

  • Compare and Assign: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the sample has the same absolute configuration as the calculated model. If the experimental spectrum is a mirror image of the calculated one, the sample is the opposite enantiomer.[2][20]

Electronic Circular Dichroism (ECD)

ECD is the chiroptical counterpart to UV-Vis spectroscopy, measuring the differential absorption of circularly polarized light in the UV-Vis range, which corresponds to electronic transitions.[21]

The ECD Advantage:

  • High Sensitivity: ECD is highly sensitive and requires a much smaller amount of sample compared to VCD.

  • Ideal for Chromophores: Molecules containing chromophores, which are common in substituted pyrazole systems, often yield strong ECD signals.

The ECD Workflow: The workflow is analogous to VCD, involving the measurement of the experimental ECD spectrum and comparing it to the spectrum calculated for a specific enantiomer using time-dependent DFT (TD-DFT).[22] A good match between the experimental and theoretical spectra allows for a confident assignment of the absolute configuration.[22]

Head-to-Head Comparison: SCXRD vs. VCD vs. ECD

Choosing the right analytical technique requires a clear understanding of their respective strengths, weaknesses, and resource requirements. The following table provides a direct comparison to guide your decision-making process.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State High-quality single crystal requiredSolution, neat liquid, or oilSolution
Sample Amount < 1 mg (of crystals)5-15 mg (recoverable)[18][20]0.1-1 mg
Destructive? No (crystal is preserved)No (sample is recoverable)No (sample is recoverable)
Basis of Assignment Direct measurement of anomalous dispersionComparison of experimental and calculated spectraComparison of experimental and calculated spectra
Reliance on Computation Low (used for refinement, not primary assignment)High (essential for assignment)[2]High (essential for assignment)[22]
Key Requirement Successful crystallizationA chiral molecule that absorbs in the IR rangeA chiral molecule with a UV-Vis chromophore
Confidence Level Unambiguous ("gold standard") when successfulHigh, with good correlation between experiment and theoryHigh, with good correlation between experiment and theory
Primary Challenge Obtaining suitable single crystals[2]Spectral complexity; requires significant computational powerSensitive to conformation; may be weak without a strong chromophore

A Decision-Making Framework for Absolute Structure Confirmation

The choice of method should be guided by a logical assessment of your sample, resources, and timeline. The following flowchart illustrates a practical decision-making process.

Decision_Framework Figure 2: Decision Framework for Absolute Structure Confirmation Start Chiral Pyrazole with Unknown Absolute Configuration Crystal_Check Are high-quality single crystals available? Start->Crystal_Check SCXRD Perform Single-Crystal X-ray Diffraction (SCXRD) Crystal_Check->SCXRD Yes No_Crystals Crystallization Failed or Sample is an Oil/Amorphous Crystal_Check->No_Crystals No SCXRD_Result Unambiguous Absolute Configuration Confirmed SCXRD->SCXRD_Result VCD_ECD_Path Pursue Spectroscopic Methods No_Crystals->VCD_ECD_Path VCD Perform Vibrational Circular Dichroism (VCD) VCD_ECD_Path->VCD Sufficient sample (>5mg) & computational resources ECD Perform Electronic Circular Dichroism (ECD) VCD_ECD_Path->ECD Limited sample or strong chromophore present Compare_Calc Compare Experimental Data with DFT/TD-DFT Calculations VCD->Compare_Calc ECD->Compare_Calc Spectro_Result Absolute Configuration Assigned with High Confidence Compare_Calc->Spectro_Result

Caption: A guide for selecting the appropriate analytical method.

Conclusion

The absolute structure confirmation of chiral pyrazole derivatives is a critical task in modern chemistry and drug development. While single-crystal X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous structural evidence, its utility is entirely dependent on the ability to grow high-quality single crystals. When crystallization proves to be a bottleneck, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) emerge as powerful and reliable alternatives. These spectroscopic techniques, when coupled with robust quantum chemical calculations, can provide confident assignments for molecules in solution, bypassing the crystallization hurdle entirely.

As a Senior Application Scientist, my recommendation is to view these techniques not as competitors, but as complementary tools in the analytical chemist's arsenal. An integrated approach, where SCXRD is the primary goal but VCD/ECD are readily available as robust secondary options, will ensure that progress in the synthesis and development of novel pyrazole-based therapeutics is not hindered by the physical form of the compound.

References

  • Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • CCDC. Anomalous dispersion.
  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • Spark904. Absolute configuration of complex chiral molecules.
  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Wikipedia. Flack parameter.
  • Creative Proteomics. Determination Techniques for Absolute Configuration of Chiral Compound.
  • BioTools. ABSOLUTE CONFIGURATION BY VCD.
  • PMC. Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations.
  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Wikipedia. Vibrational circular dichroism.
  • OlexSys. Glossary.
  • CCDC. Absolute Configuration.
  • MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • University of Granada. Crystallography. Structural resolution. The anomalous dispersion.
  • Utrecht University. Bijvoet-Pair Analysis.
  • PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Rigaku. Absolute Structure Determination.
  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • PMC. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.
  • ResearchGate. Light-Atom Structures: Absolute Configuration Determination and Beyond.
  • MDPI. Electronic Circular Dichroism.

Sources

Validation

Head-to-head comparison of pyrazole and imidazole bioisosteres in drug design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter chemical series that hit a developmental wall due to physicochemical liabilities—most notably, poor oral bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter chemical series that hit a developmental wall due to physicochemical liabilities—most notably, poor oral bioavailability, hERG channel toxicity, or severe cytochrome P450 (CYP450) inhibition. When a lead compound contains a five-membered nitrogen heterocycle, one of the most powerful tactical maneuvers in our medicinal chemistry toolkit is the bioisosteric swap between imidazole and pyrazole .

While structurally similar, the simple transposition of a nitrogen atom fundamentally rewires the molecule’s electronic distribution. This guide provides an objective, head-to-head comparison of these two privileged scaffolds, detailing the mechanistic causality behind their divergent behaviors and providing field-proven experimental workflows for validation.

The Mechanistic Rationale: Electronic Distribution and pKa

The decision to swap an imidazole for a pyrazole (or vice versa) is rarely arbitrary; it is almost always driven by a need to modulate basicity and lipophilicity without drastically altering the molecule's three-dimensional geometry.

The most critical distinction lies in their basicity. In imidazole, the two nitrogen atoms are separated by a carbon atom, allowing the lone pair on the pyridine-like nitrogen to readily accept a proton, resulting in a conjugate acid pKa of ~7.0[1]. Consequently, at a physiological pH of 7.4, a significant fraction of an imidazole-containing drug exists in its protonated, cationic state.

In contrast, the adjacent nitrogen atoms in pyrazole exert a strong electron-withdrawing inductive effect on one another. This proximity drastically reduces the electron density available for protonation, dropping the conjugate acid pKa to approximately 2.5[2]. Thus, pyrazole remains entirely neutral at physiological pH.

Causality in Drug Design:

  • hERG Toxicity: The hERG potassium channel notoriously binds lipophilic, basic amines. If an imidazole-containing lead exhibits hERG liability, swapping to a pyrazole eliminates the positive charge at pH 7.4, frequently abolishing the off-target binding[3].

  • CYP450 Inhibition: Imidazoles are notorious for causing drug-drug interactions (DDIs) because their highly accessible, basic nitrogen coordinates directly with the heme iron in CYP450 enzymes. The reduced basicity of pyrazole severely attenuates this heme coordination, rescuing the metabolic profile[3].

Quantitative Physicochemical Comparison

To objectively evaluate these bioisosteres, we must look at their baseline physicochemical metrics.

PropertyImidazolePyrazoleMechanistic Impact on Drug Design
pKa (Conjugate Acid) 6.95 – 7.122.48 – 2.52Imidazole is partially protonated at pH 7.4; Pyrazole is neutral, enhancing passive membrane permeability.
Lipophilicity (ClogP) -0.020.24Pyrazole is slightly more lipophilic, which can drive hydrophobic pocket engagement[4].
H-Bonding Profile Donor & AcceptorDonor & AcceptorBoth undergo rapid annular tautomerism, dynamically adapting to receptor binding pockets.
CYP450 Liability HighLow to ModeratePyrazole's lower basicity prevents strong coordination with the CYP450 heme iron.

Strategic Bioisosteric Selection Logic

Choosing between these heterocycles requires a holistic view of the target product profile (TPP). Below is the logical framework we use to dictate scaffold selection during hit-to-lead optimization.

BioisostereLogic Start Lead Compound Contains Imidazole Assess In Vitro Profiling (CYP, hERG, LogD) Start->Assess Decision1 High CYP Inhibition or hERG Liability? Assess->Decision1 Switch Bioisosteric Swap: Replace with Pyrazole Decision1->Switch Yes Keep Retain Imidazole Optimize Elsewhere Decision1->Keep No Verify Validate: Reduced pKa & Heme Binding Switch->Verify

Decision tree for imidazole-to-pyrazole bioisosteric replacement based on liability profiling.

Case Studies in Lead Optimization

Case Study 1: Losartan (Imidazole to Pyrazole) Losartan, an angiotensin II receptor antagonist, relies on an imidazole ring for its activity. During follow-on drug discovery, researchers sought to circumvent existing intellectual property while maintaining potency. By substituting the imidazole moiety with a pyrazole, they generated a series of compounds that retained identical binding affinity. The pyrazole acted as a perfect structural mimic while offering a distinct intellectual property space and altered lipophilicity[4].

Case Study 2: Rimonabant (Pyrazole to Imidazole) The CB1 receptor antagonist Rimonabant features a rigid 1,5-diarylpyrazole core. To explore the structure-activity relationship (SAR) and improve in vivo pharmacological profiles, researchers executed the reverse swap, replacing the pyrazole with an imidazole. Molecular modeling confirmed a near-perfect 3D structural overlap. The resulting imidazole derivatives maintained potent, selective CB1 antagonism and demonstrated robust in vivo efficacy in hypothermia models, proving the bidirectional viability of this bioisosteric relationship[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical advantages of a bioisosteric swap must be empirically proven. Below are the self-validating protocols I implement to quantify the success of a pyrazole/imidazole exchange. A protocol is "self-validating" when it includes internal controls that confirm the assay's integrity independently of the test article.

Protocol A: Shake-Flask LogD (pH 7.4) Determination

Because pKa differences dictate the ionization state at physiological pH, measuring LogP (which only accounts for the neutral species) is insufficient. We must measure LogD (Distribution Coefficient) at pH 7.4 to capture the true partitioning behavior.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Incubation: Add 10 µL of the compound stock to a vial containing 1 mL of the saturated octanol and 1 mL of the saturated buffer.

  • Internal Control: Run Propranolol (known LogD ~1.2 at pH 7.4) in a parallel vial to validate phase separation and LC-MS quantification.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge at 3000 x g for 10 minutes to break any emulsions. Carefully sample the octanol and aqueous phases separately. Quantify the compound concentration in both phases using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Compound]octanol​/[Compound]aqueous​) .

Protocol B: CYP450 Reversible Inhibition Assay (LC-MS/MS)

To prove that swapping an imidazole for a pyrazole reduces heme coordination, we assess the IC50 against major CYP isoforms (e.g., CYP3A4).

  • Enzyme Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Titration: Prepare a 7-point serial dilution of the test compound (0.1 µM to 50 µM final concentration).

  • Self-Validation Control: Include Ketoconazole (a potent imidazole-based CYP3A4 inhibitor) as a positive control. If Ketoconazole does not yield an IC50 < 0.1 µM, the assay is invalid.

  • Substrate Addition: Add a probe substrate (e.g., Midazolam at its Km​ value of 2.5 µM) to the mixture.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Deuterated 1'-hydroxymidazolam).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite. Plot % remaining activity vs. inhibitor concentration to derive the IC50.

CYPWorkflow Incubate Incubate Compound with HLMs & NADPH Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Analyze Calculate IC50 (Shift in Heme Binding) LCMS->Analyze

Self-validating workflow for assessing CYP450 inhibition via LC-MS/MS.

Summary

The choice between pyrazole and imidazole is a masterclass in precision drug design. While imidazole offers excellent hydrogen bonding and solubility profiles, its high basicity often invites hERG and CYP450 liabilities. Pyrazole serves as an elegant, low-basicity bioisostere that preserves the required geometric and hydrogen-bonding pharmacophores while silencing off-target electrostatic interactions. By rigorously deploying the comparative assays outlined above, drug discovery teams can rationally navigate these trade-offs to advance safer, more efficacious clinical candidates.

References

  • Meanwell, N. A., et al. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, National Institutes of Health. Available at:[Link]

  • "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." PMC, National Institutes of Health. Available at:[Link]

  • Lange, J. H. M., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review." IJNRD. Available at: [Link]

  • "Aromatic Bioisosteres." Cambridge MedChem Consulting. Available at:[Link]

Sources

Comparative

A Framework for Evaluating the Preclinical Safety of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol: A Comparative Guide

Introduction The development of novel therapeutic agents requires a rigorous evaluation of their safety profile before they can be considered for clinical investigation. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a novel h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutic agents requires a rigorous evaluation of their safety profile before they can be considered for clinical investigation. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a novel heterocyclic compound with a pyrazole scaffold, a chemical motif present in numerous approved drugs. Its unique substitution with a cyclopropyl group may confer distinct pharmacological properties, but also necessitates a thorough preclinical safety assessment.[1] This guide provides a comprehensive framework for evaluating the safety profile of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. Due to the limited publicly available safety data for this specific molecule, we will use the well-characterized drug, Edaravone (1-Phenyl-3-methyl-5-pyrazolone), as a benchmark for comparison. Edaravone, a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, shares the pyrazolone core and offers a valuable reference point for a favorable safety profile in this chemical class.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It outlines a standard battery of in vitro and in vivo safety assays, explains the scientific rationale behind each experimental choice, and provides detailed protocols. By following this guide, researchers can systematically characterize the toxicological properties of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and make informed decisions about its potential for further development.

Comparative Framework: A Phased Approach to Safety Evaluation

A tiered approach to safety and toxicity testing is crucial for efficient drug development. This typically begins with in vitro assays to identify potential liabilities early, followed by more complex in vivo studies to understand the compound's effects in a whole organism.[5]

Figure 1: A tiered workflow for preclinical safety evaluation.

Part 1: In Vitro Safety Profiling

In vitro assays are essential for early-stage identification of potential toxicities, allowing for rapid and cost-effective screening of drug candidates.[6]

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to any safety evaluation, providing a measure of a compound's intrinsic ability to cause cell death.[7] These assays help establish a preliminary therapeutic window and guide dose selection for subsequent studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity screening, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and the comparator drug, Edaravone, in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Compound Expected IC50 (HepG2 cells)
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol To be determined
Edaravone >100 µM (indicative of low cytotoxicity)[10]

Table 1: Expected cytotoxicity profile of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and Edaravone.

Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to carcinogenesis or heritable diseases.[11] Regulatory agencies mandate a standard battery of genotoxicity tests.[11]

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6][11]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events in mammalian cells.[12][13][14]

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Utilize at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).[15]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

  • Treatment: Expose the bacterial strains to a range of concentrations of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and Edaravone.

  • Plating and Incubation: Plate the treated bacteria on minimal agar plates and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.[14]

  • Treatment: Treat the cells with at least three concentrations of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and Edaravone, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Compound Ames Test Result In Vitro Micronucleus Test Result
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol To be determinedTo be determined
Edaravone Negative[16]Negative[16]

Table 2: Expected genotoxicity profile of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and Edaravone.

Cardiotoxicity Assessment: hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Therefore, assessing the potential for hERG channel inhibition is a critical step in preclinical safety evaluation.[17]

Recommended Assay: Automated patch-clamp assay on cells stably expressing the hERG channel.

Experimental Protocol: hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[18]

  • Electrophysiology: Utilize an automated patch-clamp system to measure hERG channel currents.

  • Compound Application: Apply a range of concentrations of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and a known hERG inhibitor (positive control) to the cells.

  • Data Acquisition and Analysis: Record the hERG tail current and determine the concentration-dependent inhibition. Calculate the IC50 value.

Compound hERG IC50
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol To be determined
Edaravone No significant hERG inhibition reported at therapeutic concentrations.

Table 3: Expected hERG inhibition profile.

Metabolic Stability and Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition

Rationale: The cytochrome P450 enzyme system is a major pathway for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[19][20]

Recommended Assay: In vitro CYP inhibition assay using human liver microsomes.

Experimental Protocol: CYP Inhibition Assay

  • Enzyme Source: Use pooled human liver microsomes, which contain a mixture of CYP enzymes.[19]

  • Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[21]

  • Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol and Edaravone in the presence of NADPH.

  • Metabolite Quantification: Use LC-MS/MS to quantify the formation of the specific metabolites of the probe substrates.[22]

  • Data Analysis: Determine the IC50 values for the inhibition of each CYP isoform.

CYP Isoform 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol IC50 Edaravone IC50
CYP1A2To be determinedNot an inhibitor at clinical doses[2][3][23]
CYP2C9To be determinedNot an inhibitor at clinical doses[2][3][23]
CYP2C19To be determinedNot an inhibitor at clinical doses[2][3][23]
CYP2D6To be determinedNot an inhibitor at clinical doses[2][3][23]
CYP3A4To be determinedNot an inhibitor at clinical doses[2][3][23]

Table 4: Expected Cytochrome P450 inhibition profile.

Part 2: In Vivo Safety Profiling

Following a favorable in vitro safety profile, in vivo studies are necessary to evaluate the compound's effects in a complex biological system.[5]

Acute Oral Toxicity Study (OECD 423)

Rationale: This study provides information on the potential adverse effects of a single oral dose of a substance and helps to determine the dose ranges for subsequent repeated-dose studies.[24][25]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (usually female) of a rodent species (e.g., Wistar rats).[26][27]

  • Dosing: Administer a single oral dose of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[25][28]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[27]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Dose Progression: The outcome of the first dose group determines the dose for the next group of animals in a stepwise manner.

Compound Acute Oral LD50 (Rat)
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol To be determined
Edaravone 1,915 mg/kg[29]

Table 5: Acute oral toxicity of Edaravone.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical safety evaluation of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol. By systematically conducting the described in vitro and in vivo assays and comparing the results to the well-established safety profile of Edaravone, researchers can gain a comprehensive understanding of the potential toxicities of this novel compound. A favorable outcome from this battery of tests would provide strong support for the continued development of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol as a potential therapeutic agent. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data for regulatory submissions.

References

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  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

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  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. [Link]

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Safety & Regulatory Compliance

Safety

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol proper disposal procedures

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol: Comprehensive Safety, Handling, and Disposal Protocol For drug development professionals and synthetic chemists, the safe handling and disposal of heterocyclic building blocks is a...

Author: BenchChem Technical Support Team. Date: March 2026

1-Cyclopropyl-3-methyl-1-pyrazol-5-ol: Comprehensive Safety, Handling, and Disposal Protocol

For drug development professionals and synthetic chemists, the safe handling and disposal of heterocyclic building blocks is a critical operational mandate. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (CAS: 1823352-76-6) is a specialized pyrazole derivative frequently utilized in the synthesis of kinase inhibitors and agrochemicals,[1].

Because pyrazole-5-ols exhibit tautomerism (readily interconverting with their pyrazolone form), their solubility profiles and reactivities can complicate waste management. This guide provides authoritative, step-by-step disposal procedures grounded in Resource Conservation and Recovery Act (RCRA) regulations, ensuring laboratory safety, environmental compliance, and operational efficiency.

Ecotoxicological Profile & Disposal Causality

To design an effective disposal strategy, we must first understand why this compound requires strict handling. Pyrazole derivatives are not suitable for standard drain disposal due to their environmental persistence and toxicity to aquatic life[2].

When disposing of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol, the primary goal is to prevent the nitrogen-rich heterocyclic ring from leaching into groundwater or municipal water systems[3]. High-temperature incineration is the only acceptable method of destruction, as it breaks the N-N bonds safely while utilizing scrubbers to capture resulting nitrogen oxides (NOx)[2].

Table 1: Physicochemical and Ecotoxicological Profile of Pyrazole Derivatives

ParameterQuantitative Value / RangeOperational Implication
Molecular Weight 138.17 g/mol [1]Determines stoichiometric calculations for quenching and waste scaling.
Oral LD50 (Rat/Mouse) ~19 - 22 mmol/kg[2]Indicates acute toxicity; requires strict ingestion prevention and PPE[4].
Aquatic LC50 (96h, Fish) 66 - 111 mg/L[2]Strictly prohibits drain disposal ; mandates collection as hazardous waste.
Aquatic EC50 (48h, Daphnia) 24 - 60 mg/L[2]High risk to aquatic invertebrates; secondary containment is mandatory.
Biodegradability < 15% (Partially biodegradable)[2]Environmental persistence necessitates high-temperature chemical incineration.

Standard Operating Procedure: Routine Waste Disposal

The following protocol is a self-validating system designed to segregate waste streams effectively, preventing dangerous cross-reactions and minimizing disposal costs.

Phase 1: Segregation at the Source
  • Identify the Waste State: Determine if the 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol waste is a solid (e.g., pure powder, contaminated filter paper) or dissolved in a liquid solvent.

  • Liquid Segregation (Critical Step):

    • If dissolved in solvents like Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste stream. Causality: Halogenated waste requires specific incineration temperatures to prevent the formation of highly toxic dioxins.

    • If dissolved in solvents like Methanol, Ethyl Acetate, or DMSO, route to the Non-Halogenated Organic Waste stream.

  • Solid Waste: Place contaminated consumables (weighing boats, gloves, silica gel) into a designated, puncture-proof Solid Hazardous Waste bin[2].

Phase 2: Containment and Labeling (RCRA Compliance)
  • Transfer the segregated waste into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Validation Check: Before sealing the container, verify that the pH of any mixed liquid waste is neutral (pH 6-8) using indicator paper. This prevents pressure build-up from unintended acid-base reactions inside the sealed container.

  • Affix a compliant RCRA hazardous waste label immediately. The label must explicitly list "1-Cyclopropyl-3-methyl-1-pyrazol-5-ol", the primary solvent, the hazard class (e.g., "Toxic", "Flammable"), and the accumulation start date[5],[6].

Phase 3: Final Destruction
  • Transfer the sealed container to your facility's Satellite Accumulation Area (SAA).

  • Coordinate with your Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste management company for high-temperature incineration[2].

WasteWorkflow Start 1-Cyclopropyl-3-methyl- 1-pyrazol-5-ol Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Labeling RCRA Compliant Labeling & Satellite Accumulation Solid->Labeling Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo Contains Halogens NonHalo Non-Halogenated Solvents (e.g., MeOH, EtOAc) Liquid->NonHalo No Halogens Halo->Labeling NonHalo->Labeling EHS EHS / Licensed Waste Management Pickup Labeling->EHS Incineration High-Temperature Incineration (with NOx scrubbers) EHS->Incineration

Figure 1: Chemical Waste Segregation and Disposal Workflow for Pyrazole Derivatives.

Standard Operating Procedure: Spill Containment & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination[7].

  • Assess and Evacuate: Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity[8].

  • Don PPE: Equip standard chemical-resistant gear: Nitrile gloves (double-gloved), safety goggles, and a lab coat[7].

  • Containment (Solid Spill): If the compound is in powder form, do not sweep dry , as this generates inhalable hazardous dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool[2].

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert absorbent material such as dry sand or vermiculite[7]. Causality: Inert absorbents are required because the hydroxyl group on the pyrazole ring can react unpredictably with active chemical neutralizers.

  • Collection and Decontamination:

    • Collect the saturated absorbent and place it into a solid waste container.

    • Wash the contaminated surface thoroughly with soap and water, followed by a final wipe with isopropanol[7].

  • Validation Check: After surface decontamination, use a dry, clean wipe across the spill zone. Inspect the wipe under good lighting to ensure absolutely no residual powder or slickness remains. Dispose of this final wipe as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Scale & Hazards Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Use Sand/Vermiculite) PPE->Contain Sweep Sweep/Collect Solid Avoid Dust Generation Contain->Sweep Decon Decontaminate Surface (Soap & Water/Solvent) Sweep->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Step-by-Step Spill Response and Decontamination Pathway.

Regulatory Compliance & Satellite Accumulation

Under the EPA's RCRA guidelines (40 CFR Parts 260-268), laboratories acting as satellite accumulators must adhere to strict volume and time limits[9].

  • Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste (which includes most pyrazole solutions) at or near the point of generation[5].

  • Container Integrity: Containers must remain tightly closed at all times unless actively adding or removing waste. Funnels must not be left in waste carboys[5].

  • Academic/Research Flexibility (Subpart K): If your institution operates under RCRA Subpart K, you have additional flexibility regarding labeling during the accumulation phase, provided the waste code is assigned before off-site transport[6].

Sources

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